4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid
Description
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Properties
CAS No. |
827320-61-6 |
|---|---|
Molecular Formula |
C9H15NO7S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid |
InChI |
InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4) |
InChI Key |
QPABZHYKFUAWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 4-pyridin-1-ium-1-ylbutane-1-sulfonate
An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridin-1-ium-1-ylbutane-1-sulfonate
Abstract
This technical guide provides a comprehensive overview of 4-pyridin-1-ium-1-ylbutane-1-sulfonate, a zwitterionic sulfobetaine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, properties, and potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: A Molecule of Duality
4-Pyridin-1-ium-1-ylbutane-1-sulfonate is a fascinating zwitterionic molecule, containing both a positively charged pyridinium cation and a negatively charged sulfonate anion within its structure.[1] These opposing charges are covalently linked by a four-carbon alkyl chain. This unique intramolecular salt structure places it within the class of sulfobetaines.
The inherent duality of its structure—a hydrophilic, charge-separated head and a moderately hydrophobic butyl linker—governs its distinct physicochemical properties. The aromatic pyridinium ring facilitates molecular interactions such as π-π stacking, while the ionic moieties dominate its solubility and solution behavior.[1] These characteristics make it a compound of significant interest, particularly in drug development, where modulation of solubility is a critical challenge, and in materials science.[2][3] This guide will elucidate the practical aspects of its laboratory synthesis and rigorous characterization.
Synthesis: A Direct and Efficient Alkylation
The most reliable and straightforward synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate is achieved through the N-alkylation of pyridine with 1,4-butane sultone.[1] This reaction leverages the nucleophilic nature of the nitrogen atom in the pyridine ring, which attacks the electrophilic carbon of the sultone, leading to the opening of the cyclic ester and the formation of the target zwitterion.
Mechanistic Rationale
The choice of reactants is pivotal. Pyridine serves as the nucleophile, while 1,4-butane sultone is an efficient sulfo-alkylating agent.[3] The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the pyridine nitrogen attacks one of the methylene carbons adjacent to the ester oxygen in the sultone ring, causing the C-O bond to break. This ring-opening is thermodynamically favorable and results in the formation of the stable zwitterionic product. The use of a suitable solvent is critical to facilitate the interaction between the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the sultone.
Experimental Protocol: Synthesis
This protocol is based on established procedures for the synthesis of N-pyridinium sulfonate derivatives.[1][4]
Materials:
-
Pyridine (anhydrous, ≥99.8%)
-
1,4-Butane sultone (≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,4-butane sultone (e.g., 13.6 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture until the 1,4-butane sultone is fully dissolved.
-
Reactant Addition: Slowly add an equimolar amount of anhydrous pyridine (e.g., 7.91 g, 0.1 mol) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, a white precipitate of the product will form.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid several times with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise covalent structure.[5][6] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the butyl chain, with predictable chemical shifts and coupling patterns. The ¹³C NMR spectrum will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm its elemental composition.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group and the C=N and C=C stretching of the pyridinium ring are expected.
-
Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values should closely match the theoretically calculated percentages for the molecular formula C₉H₁₃NO₃S, providing a definitive confirmation of purity and composition.[7]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₃S | [8] |
| Molecular Weight | 215.27 g/mol | [8] |
| Appearance | White crystalline solid | Typical observation |
| IUPAC Name | 4-(pyridin-1-ium-1-yl)butane-1-sulfonate | Derived |
Table 2: Expected Spectroscopic and Analytical Data
| Technique | Expected Results |
|---|---|
| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~8.8-8.9 (d, 2H, α-H of pyridinium), ~8.5-8.6 (t, 1H, γ-H of pyridinium), ~8.0-8.1 (t, 2H, β-H of pyridinium), ~4.6-4.7 (t, 2H, N-CH₂), ~2.8-2.9 (t, 2H, S-CH₂), ~2.0-2.1 (m, 2H, N-CH₂-CH₂), ~1.7-1.8 (m, 2H, S-CH₂-CH₂) |
| ¹³C NMR (125 MHz, D₂O) | δ (ppm): ~146 (γ-C), ~145 (α-C), ~128 (β-C), ~61 (N-CH₂), ~51 (S-CH₂), ~28 (N-CH₂-CH₂), ~21 (S-CH₂-CH₂) |
| MS (ESI+) | m/z: 216.07 [M+H]⁺, 238.05 [M+Na]⁺ |
| Elemental Analysis | Calculated: C 50.22%, H 6.09%, N 6.51%, S 14.90%. Found: Values should be within ±0.4% of calculated. |
Characterization Workflow Diagram
Caption: Workflow for the comprehensive characterization of the final product.
Applications in Research and Drug Development
The unique properties of 4-pyridin-1-ium-1-ylbutane-1-sulfonate make it a valuable tool for scientists and researchers. Pyridine and its derivatives are well-established scaffolds in pharmaceuticals, found in drugs for a wide range of conditions.[9]
-
Solubilizing Agent: The primary application leverages its ability to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The sulfobutyl group significantly enhances water solubility.[3] This is analogous to the function of excipients like Sulfobutyl Ether-β-Cyclodextrin (SBECD), which is also synthesized using 1,4-butane sultone.[3]
-
Ionic Liquids: As a pyridinium-based zwitterion, it can be considered a type of ionic liquid.[10] Ionic liquids are valued as green solvents, catalysts, and electrolytes in various chemical processes.[10]
-
Drug Design Scaffold: The pyridinium moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[2][11] This compound can serve as a starting material or fragment for the synthesis of more complex drug candidates where enhanced water solubility is a desired feature from the outset.
Safety and Handling
Professional laboratory safety practices are mandatory when handling the chemicals involved in this synthesis.
-
1,4-Butane Sultone: This reactant is a suspected carcinogen and a strong alkylating agent. It must be handled with extreme caution in a well-ventilated fume hood.[12] Avoid all contact with skin and eyes, and prevent inhalation.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[13] All handling should occur in a fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and safety goggles.
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[15][16]
References
- Synthesis method of high-purity 1, 4-butane sultone.
-
Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate.[Link]
-
Synthesis process of 1,4-butane sultone. Patsnap.[Link]
- 1,4-butane sultone and synthesis process thereof.
-
Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.[Link]
-
Crystal structure of 4-dimethylamino-pyridin-1-ium uracil-1-acetate, C13H16N4O4. ResearchGate.[Link]
-
4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Semantic Scholar.[Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Center for Biotechnology Information (PMC).[Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry.[Link]
-
1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. National Center for Biotechnology Information (PMC).[Link]
-
Pyridinium sulfonate. PubChem, National Center for Biotechnology Information.[Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.[Link]
-
1,4-Butane sultone. Wikipedia.[Link]
-
A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI.[Link]
-
Sulfonated 1,3-bis-(4-pyrid-yl)propane. PubMed, National Center for Biotechnology Information.[Link]
-
Safety Data Sheet: Pyridine. Carl ROTH.[Link]
-
1,4-Butane sultone. PubChem, National Center for Biotechnology Information.[Link]
-
PYRIDINIUM BUTYLSULFONATE [BSO3]Py. PubChem, National Center for Biotechnology Information.[Link]
-
Synthesis and characterizations of pyridinium salts including poly(pyr). LSU Digital Commons.[Link]
-
Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.[Link]
-
C10H10N2O6S2. PubChem, National Center for Biotechnology Information.[Link]
-
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI.[Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC).[Link]
-
1-BUTANE SULPHONIC ACID SODIUM SALT ANHYDROUS FOR HPLC. Loba Chemie.[Link]
-
NMR spectroscopy in pharmacy. alpaipars.[Link]
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Technical Monograph: 1-(4-Sulfobutyl)pyridinium Betaine
Executive Summary
The compound 4-pyridin-1-ium-1-ylbutane-1-sulfonate (commonly referred to as Pyridinium Butyl Sulfobetaine or PBS ) represents a critical class of zwitterionic surfactants used extensively in electrochemical deposition and bio-analytical chemistry. Unlike simple quaternary ammonium salts, this molecule possesses a permanent dipole with spatially separated positive (pyridinium) and negative (sulfonate) charges, classifying it as a "sulfobetaine" inner salt.
This guide provides a rigorous technical breakdown of its synthesis, characterization, and mechanism of action in nickel electroplating and Hydrophilic Interaction Liquid Chromatography (HILIC).
Chemical Architecture & Nomenclature
Decoding the IUPAC Name
The systematic name 4-pyridin-1-ium-1-ylbutane-1-sulfonate describes the molecule's connectivity precisely:
-
Pyridin-1-ium: A pyridine ring where the nitrogen atom is quaternized (positively charged).
-
1-ylbutane: A four-carbon alkyl chain attached to the nitrogen at position 1.
-
1-sulfonate: A sulfonate group (
) attached to the terminal carbon of the butyl chain.
Structural Properties
-
Formula:
-
Molecular Weight: 215.27 g/mol
-
Nature: Zwitterionic (Inner Salt)
-
Solubility: Highly soluble in water and polar protic solvents (methanol); insoluble in non-polar organics (hexane, ether).
Synthesis Protocol (High-Purity Grade)
Safety Critical Warning:
DANGER: This protocol uses 1,4-Butane Sultone , a potent alkylating agent classified as a Category 1B Carcinogen . All operations must occur in a certified fume hood. Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory.
Reaction Mechanism
The synthesis proceeds via a nucleophilic ring-opening reaction (
Experimental Workflow
Reagents:
-
Pyridine (ReagentPlus®,
99%) -
1,4-Butane Sultone (
99%)[1] -
Solvent: Anhydrous Acetonitrile (
) or Ethyl Acetate.
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with 1.0 equivalent of 1,4-butane sultone dissolved in anhydrous acetonitrile (0.5 M concentration).
-
Addition: Under inert atmosphere (
), add 1.05 equivalents of pyridine dropwise. The slight excess ensures complete consumption of the carcinogenic sultone. -
Reflux: Heat the mixture to reflux (
) for 12–24 hours. The solution will darken slightly, and a white precipitate (the zwitterion) typically forms as the reaction progresses. -
Isolation: Cool the mixture to
. Filter the white crystalline solid under vacuum.[2] -
Purification: Recrystallize the crude solid from hot methanol or ethanol/water mixture to remove unreacted pyridine and trace sultone.
-
Drying: Dry in a vacuum oven at
for 6 hours.
Synthesis Pathway Diagram
Figure 1: Nucleophilic ring-opening synthesis of Pyridinium Butyl Sulfobetaine.
Physicochemical Characterization
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The zwitterionic nature causes significant deshielding of the protons adjacent to the nitrogen.
Table 1: Predicted -NMR Profile ( , 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Causality |
| Py-2,6 | Aromatic | 8.80 – 9.00 | Doublet | Adjacent to cationic Nitrogen ( |
| Py-4 | Aromatic | 8.50 – 8.60 | Triplet | Para position resonance |
| Py-3,5 | Aromatic | 8.00 – 8.15 | Triplet | Meta position |
| Aliphatic | 4.60 – 4.70 | Triplet | Deshielded by | |
| Aliphatic | 2.90 – 3.00 | Triplet | Adjacent to Sulfonate ( | |
| Aliphatic | 2.00 – 2.20 | Multiplet | Central butyl chain linkers |
Quality Control Check:
-
Purity: Absence of peaks at
7.2-7.6 ppm (indicates free pyridine) or 4.3-4.4 ppm (indicates unreacted sultone). -
Melting Point: The compound typically exhibits a high melting point (
) with decomposition, characteristic of strong ionic lattice forces in zwitterions.
Industrial Applications
Electroplating (Nickel Leveling Agent)
In the electroplating industry, this molecule acts as a Class II Brightener (Leveler).
-
Mechanism: The positively charged pyridinium ring adsorbs preferentially onto high-current-density areas (peaks/burrs) of the cathode. This creates a diffusion barrier that inhibits metal reduction at the peaks, forcing deposition into the valleys (micro-trenches).
-
Why Butyl? The 4-carbon chain provides a specific hydrophobic balance. It is less soluble than the propyl analog (PPS), leading to stronger adsorption kinetics on the metal surface, which is beneficial for certain "high-leveling" bright nickel formulations.
Zwitterionic Chromatography (ZIC-HILIC)
The molecule is used to functionalize silica stationary phases for Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Function: The separation of polar metabolites (peptides, amino acids) is achieved via the water-rich layer formed around the sulfobetaine zwitterion.
-
Selectivity: The distance between charges (4 carbons) affects the ionic interaction strength compared to propyl (3 carbons) or ethyl (2 carbons) variants.
Mechanistic Diagram: Electroplating Leveling
Figure 2: Mechanism of leveling action. The zwitterion blocks high-current peaks, forcing Nickel ions to fill valleys.
References
-
Synthesis & Properties of Sulfobetaines
- Source: ChemicalBook & PubChem D
-
Data: 1-(4-Sulfobutyl)pyridinium betaine structure and physical properties.[3]
-
Link:
-
Safety of Sultones
- Source: National Toxicology Program (NTP) & Fisher Scientific SDS.
- Data: Carcinogenicity of 1,4-Butane Sultone.
-
Link:
-
Electroplating Applications
-
NMR Characterization
- Source: ResearchG
-
Data: Chemical shifts for pyridinium and sulfonate alkyl chains.[6]
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyridinium, 4-methyl-1-(4-sulfobutyl)-, inner salt | 90133-79-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate | C9H15NO7S2 | CID 24851225 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of Pyridinium Butane Sulfonate: An Integrated NMR and FTIR Spectroscopic Approach
Abstract
Pyridinium butane sulfonate stands as a prominent member of the zwitterionic ionic liquids class, materials prized for their unique physicochemical properties including negligible vapor pressure, high thermal stability, and tunable solvency. These attributes have positioned them as compelling candidates for applications ranging from green catalysis to advanced electrolytes.[1][2][3] A prerequisite for harnessing their full potential in any application, particularly in regulated fields like drug development, is the unambiguous confirmation of their molecular structure. This technical guide provides an in-depth, field-proven methodology for the comprehensive spectral analysis of pyridinium butane sulfonate. We move beyond mere procedural lists to explain the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, ensuring a self-validating and robust characterization workflow.
Foundational Context: Synthesis Pathway
The structural integrity of a sample is intrinsically linked to its synthetic origin. Pyridinium butane sulfonate is typically synthesized via a direct quaternization reaction, a nucleophilic attack by the nitrogen of pyridine on the electrophilic carbon of 1,4-butanesultone, leading to the opening of the sultone ring.[3][4] Understanding this pathway is critical as it informs the potential presence of unreacted starting materials or solvent residues, which must be considered during spectral interpretation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
The Causality of Experimental Design: A Self-Validating Protocol
The quality of NMR data is dictated by meticulous experimental design. Each choice is made to maximize signal resolution and minimize artifacts, thereby creating a self-validating system where the data's integrity is assured.
Step-by-Step Methodology:
-
Instrumentation: All spectra should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[5][6][7]
-
Sample Preparation:
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. Its high polarity readily dissolves the ionic liquid, and its deuterium nucleus is silent in ¹H NMR, preventing a large interfering solvent peak.[7][8] An alternative for less polar analogues is DMSO-d₆.[9]
-
Concentration: Prepare a solution of approximately 5-10 mg of the dried sample in 0.6 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard is not always necessary if referencing to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).[7] However, for absolute quantification, a known amount of an inert standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard single-pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the protons, ensuring accurate integration.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Interpretation: Decoding the Molecular Blueprint
The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing nature of the positively charged pyridinium nitrogen and the sulfonate group causes significant downfield shifts for adjacent protons.
-
Pyridinium Ring Protons: The protons on the aromatic ring are deshielded. The α-protons (H-2, H-6), being closest to the positive nitrogen, are the most downfield, typically appearing as a doublet. The γ-proton (H-4) appears as a triplet, and the β-protons (H-3, H-5) appear as a triplet of triplets (or a complex multiplet) in the region between the α and γ signals.[8][9][10]
-
Butane Sulfonate Chain Protons: The aliphatic protons of the butane chain show distinct signals. The methylene group directly attached to the pyridinium nitrogen (H-α') is significantly deshielded. The methylene group adjacent to the electron-withdrawing sulfonate group (H-δ') is also shifted downfield relative to a standard alkane. The two central methylene groups (H-β', H-γ') appear as complex multiplets further upfield.[11]
Table 1: Expected ¹H NMR Data for Pyridinium Butane Sulfonate in D₂O
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridinium H-2, H-6 | α | ~8.7 - 8.9 | Doublet (d) |
| Pyridinium H-4 | γ | ~8.4 - 8.6 | Triplet (t) |
| Pyridinium H-3, H-5 | β | ~8.0 - 8.2 | Multiplet (m) |
| N-CH₂- | α' | ~4.6 - 4.8 | Triplet (t) |
| -CH₂-SO₃⁻ | δ' | ~2.9 - 3.1 | Triplet (t) |
| N-CH₂-CH₂- | β' | ~2.0 - 2.2 | Multiplet (m) |
| -CH₂-CH₂-SO₃⁻ | γ' | ~1.7 - 1.9 | Multiplet (m) |
The ¹³C NMR spectrum confirms the carbon framework. As with the protons, carbons closer to electronegative atoms or electron-withdrawing groups are shifted downfield.
-
Pyridinium Ring Carbons: The α-carbons (C-2, C-6) and the γ-carbon (C-4) are the most downfield due to the influence of the nitrogen atom. The β-carbons (C-3, C-5) appear at a slightly higher field.
-
Butane Sulfonate Chain Carbons: The carbon directly bonded to the nitrogen (C-α') is the most downfield of the aliphatic signals. The carbon adjacent to the sulfonate group (C-δ') is also deshielded.[12]
Table 2: Expected ¹³C NMR Data for Pyridinium Butane Sulfonate
| Carbon Assignment | Label | Expected Chemical Shift (δ, ppm) |
| Pyridinium C-2, C-6 | α | ~145 - 148 |
| Pyridinium C-4 | γ | ~144 - 146 |
| Pyridinium C-3, C-5 | β | ~128 - 130 |
| N-CH₂- | α' | ~60 - 62 |
| -CH₂-SO₃⁻ | δ' | ~50 - 52 |
| N-CH₂-CH₂- | β' | ~22 - 24 |
| -CH₂-CH₂-SO₃⁻ | γ' | ~21 - 23 |
Part II: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The Causality of Experimental Design: A Self-Validating Protocol
For a solid or viscous liquid like pyridinium butane sulfonate, Attenuated Total Reflectance (ATR) is the superior sampling technique. It requires minimal sample preparation and ensures excellent, reproducible contact between the sample and the IR beam, providing a high-quality spectrum.[3]
Step-by-Step Methodology:
-
Instrumentation: Utilize an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., a diamond or germanium crystal).
-
Sample Preparation:
-
Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried.
-
Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract signals from the atmosphere (CO₂, H₂O) and the instrument itself.[3]
-
-
Data Acquisition:
-
Place a small amount of the dried pyridinium butane sulfonate sample directly onto the ATR crystal.
-
Apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.[3]
-
Spectral Interpretation: Identifying Key Functional Groups
The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridinium ring appear as a series of sharp bands in the 3100-3000 cm⁻¹ region.[13]
-
Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the butane chain are observed as strong bands in the 2980-2850 cm⁻¹ region.
-
Pyridinium Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring produce a series of sharp, medium-to-strong intensity bands in the 1640-1450 cm⁻¹ fingerprint region.[13][14][15]
-
Sulfonate Group (SO₃⁻) Vibrations: This is the most diagnostic feature. The sulfonate group gives rise to very strong and characteristic absorption bands.
Table 3: Key FTIR Vibrational Modes for Pyridinium Butane Sulfonate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Pyridinium Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Butane Chain (CH₂) | 2980 - 2850 | Medium-Strong |
| C=C, C=N Ring Stretch | Pyridinium Ring | 1640 - 1450 | Medium-Strong |
| Asymmetric S=O Stretch | Sulfonate (SO₃⁻) | 1250 - 1200 | Very Strong |
| Symmetric S=O Stretch | Sulfonate (SO₃⁻) | 1060 - 1040 | Strong |
| S-O Stretch | Sulfonate (SO₃⁻) | ~800 - 750 | Medium |
Conclusion
The structural characterization of pyridinium butane sulfonate is achieved with high confidence through the synergistic application of NMR and FTIR spectroscopy. ¹H and ¹³C NMR provide an exhaustive map of the carbon-hydrogen framework and atomic connectivity, while FTIR offers rapid and definitive confirmation of the key functional groups, particularly the diagnostic sulfonate moiety. By adhering to the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reproducible, and defensible data, ensuring the structural integrity of their materials for advanced applications.
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Zwitterionic Sulfonate Compounds: A Technical Guide for Chemical and Biomedical Research
This guide provides an in-depth exploration of zwitterionic sulfonate compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, unique physicochemical properties, and diverse applications. Moving beyond a simple recitation of facts, this document delves into the causal relationships that govern the behavior of these fascinating molecules, providing field-proven insights to empower your research and development endeavors.
The Allure of Electroneutrality: Fundamental Principles of Zwitterionic Sulfonates
Zwitterionic compounds, in a class of their own, possess both a positive and a negative charge on the same molecule, resulting in an overall neutral charge.[1] Among these, sulfonate-containing zwitterions, particularly sulfobetaines, have garnered significant attention due to their exceptional properties.[2] The archetypal sulfobetaine structure features a positively charged quaternary ammonium cation and a negatively charged sulfonate anion.[3] This unique intramolecular charge balance is the cornerstone of their remarkable characteristics.
The key to their utility lies in the strong interaction with water molecules. The distinct positive and negative centers create a tightly bound hydration layer around the zwitterionic group.[4] This hydration shell acts as a physical and energetic barrier, effectively repelling proteins, bacteria, and other biomolecules.[4][5] This phenomenon, known as antifouling, is a defining feature of zwitterionic sulfonate materials and underpins many of their applications.[4][5] Molecular dynamics simulations have shown that a sulfobetaine molecule can coordinate with a significant number of water molecules, with approximately seven around the sulfonate group and nineteen around the quaternary ammonium group.[5]
Compared to their carboxybetaine counterparts, sulfobetaines exhibit distinct properties. The sulfonate group is a strong acid anion, meaning it remains negatively charged over a wide pH range.[6] This imparts consistent zwitterionic character and antifouling properties, largely independent of the pH of the surrounding environment.[6] In contrast, the carboxylate group of carboxybetaines can be protonated at low pH, altering the charge balance and potentially affecting performance.[6] Studies have also indicated that sulfobetaine-based materials can exhibit higher hydrophilicity and superior antifouling performance compared to carboxybetaines.[7][8]
Synthesis and Characterization: Building and Verifying the Zwitterionic Architecture
The synthesis of zwitterionic sulfonate compounds, particularly sulfobetaine monomers and polymers, is a well-established yet nuanced process. The choice of synthetic route is dictated by the desired molecular architecture and the intended application.
Synthesis of Sulfobetaine Monomers
A common and straightforward method for synthesizing sulfobetaine monomers involves the quaternization of a tertiary amine with a sultone, typically 1,3-propanesultone or 1,4-butanesultone.[9] This reaction is a nucleophilic ring-opening of the sultone by the amine.
Caption: General workflow for the synthesis of a sulfobetaine monomer.
Detailed Protocol: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP) [9]
-
Dissolution: In a round-bottom flask, dissolve 5 mL of 2-vinylpyridine and 4.76 mL of 1,3-propanesultone in 50 mL of acetonitrile.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the quaternization reaction without interfering.
-
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen gas for 20 minutes.
-
Causality: This removes oxygen, which can potentially lead to unwanted side reactions or degradation of the vinyl group, ensuring a higher purity of the final product.
-
-
Reaction: Place the flask in an oil bath and stir the reaction mixture at 60°C for 24 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 24-hour duration ensures the reaction goes to completion, maximizing the yield.
-
-
Precipitation and Filtration: After 24 hours, a pale-yellow solid will precipitate. Filter the product under vacuum.
-
Causality: The zwitterionic product is typically less soluble in the reaction solvent than the starting materials, leading to its precipitation upon formation.
-
-
Purification: Stir the collected solid in diethyl ether twice, for at least eight hours each time.
-
Causality: Diethyl ether is a non-polar solvent used to wash away unreacted starting materials and any non-polar impurities, which are soluble in ether while the zwitterionic product is not.
-
-
Drying: Dry the purified product at 40°C under reduced pressure in a vacuum oven for 24 hours.
-
Causality: This removes any residual solvent, yielding a pure, dry monomer ready for polymerization or other applications. A yield of approximately 79% can be expected.[9]
-
Polymerization of Sulfobetaine Monomers
Polysulfobetaines are typically synthesized via free-radical polymerization of the corresponding sulfobetaine monomers.[10]
Caption: General workflow for the synthesis of a polysulfobetaine.
Characterization Techniques
A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of zwitterionic sulfonate compounds.
| Technique | Purpose | Typical Observations |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of monomers and polymers. | Appearance of characteristic peaks corresponding to the protons and carbons of the sulfobetaine moiety. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for S=O stretching in the sulfonate group and C-N stretching in the quaternary ammonium group. |
| Elemental Analysis (CHNS) | To determine the elemental composition and confirm the purity of the synthesized compound. | The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur should match the theoretical values. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of polymers. | Provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the compounds. | Determines the decomposition temperature (Td), indicating the temperature at which the material starts to degrade.[11] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions, such as the glass transition temperature (Tg). | The Tg provides insight into the amorphous or crystalline nature of the polymer.[9] |
| Zeta Potential Measurement | To assess the surface charge of particles or materials in a solution. | For zwitterionic materials, the zeta potential is typically close to zero over a wide pH range, confirming their charge neutrality. |
| Contact Angle Measurement | To evaluate the hydrophilicity of a surface. | Zwitterionic sulfonate surfaces generally exhibit low water contact angles, indicating high hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of atoms on a surface. | Can be used to quantify the amount of adsorbed protein on a zwitterionic surface.[12] |
Applications in Drug Development and Beyond
The unique properties of zwitterionic sulfonate compounds have led to their exploration and application in a wide array of fields, particularly in drug development and biomedical engineering.
Drug Delivery Systems
Zwitterionic sulfonate hydrogels are highly promising for controlled drug delivery. Their high water content and biocompatibility make them excellent carriers for therapeutic agents.
Mechanism of Action: The antifouling nature of sulfobetaine polymers prolongs the circulation time of drug-loaded nanoparticles by preventing their rapid clearance by the immune system.[13] For hydrogels, the release of encapsulated drugs can be sustained over extended periods.[13] For instance, sulfobetaine methacrylate (SBMA) hydrogels have been shown to prolong the release of fibroblast growth factor 2 (FGF2), maintaining its bioactivity and accelerating wound healing.[13] The release kinetics can be influenced by factors such as the cross-linking density of the hydrogel and the interactions between the drug and the polymer matrix.[14]
Experimental Protocol: In Vitro Drug Release Study from a Zwitterionic Sulfonate Hydrogel
-
Hydrogel Preparation: Prepare drug-loaded zwitterionic sulfonate hydrogels by incorporating the therapeutic agent during the polymerization process.
-
Incubation: Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
| Drug | Carrier | Release Profile | Reference |
| Fibroblast Growth Factor 2 (FGF2) | Sulfobetaine Methacrylate (SBMA) Hydrogel | Sustained release, promoting granulation tissue formation and angiogenesis. | [13] |
| Doxorubicin (DOX) | Sulfobetaine-Dextran (SB-DEX) Hydrogel | Sustained release under acidic conditions (pH 5.0). | [7] |
| Curcumin | Zwitterionic Hydrogel | Released to eliminate bacteria, aiding in wound healing. | [6] |
Antifouling Surfaces for Medical Devices
Biofouling, the nonspecific adsorption of proteins and adhesion of cells, is a major challenge for medical implants and devices. Zwitterionic sulfonate coatings provide a robust solution to this problem.
Mechanism of Action: The tightly bound hydration layer on the surface of sulfobetaine polymers acts as a barrier, preventing proteins and cells from adhering.[4][5] This significantly improves the biocompatibility of materials used in blood-contacting devices, reducing the risk of thrombosis and inflammatory responses.[2]
Experimental Protocol: Surface Modification of Polydimethylsiloxane (PDMS) with a Polysulfobetaine [15]
-
Surface Activation: Treat the PDMS surface with air plasma (100 W, 50 Pa, 100 mL/min air flow, 3 min).
-
Causality: Plasma treatment introduces polar functional groups (e.g., hydroxyl, carboxyl) on the hydrophobic PDMS surface, making it more hydrophilic and providing sites for the adsorption of the zwitterionic polymer.
-
-
Coating: Immerse the plasma-treated PDMS in a 1 mg/mL aqueous solution of the polysulfobetaine for 10 minutes.
-
Causality: The activated surface electrostatically attracts and adsorbs the zwitterionic polymer, forming a stable coating.
-
-
Rinsing and Drying: Rinse the coated PDMS for 1 minute under sonication and then dry with a stream of nitrogen.
-
Causality: Sonication helps to remove any loosely bound polymer, ensuring a stable and uniform coating. Nitrogen drying removes residual water without leaving residues.
-
Chromatography
Zwitterionic sulfonate-based stationary phases have carved a niche in chromatographic separations, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
Principle of HILIC with Zwitterionic Sulfonate Phases: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk mobile phase. Zwitterionic sulfonate stationary phases offer a unique combination of hydrophilic and weak electrostatic interactions, enabling the separation of a wide range of polar compounds.[3][16]
| Analyte Class | Chromatographic Mode | Stationary Phase | Key Advantages | Reference |
| RNA/DNA Bases | HILIC | ZIC®-HILIC (Sulfobetaine) | Good resolution with a simple isocratic elution. | [3] |
| Polar and Nonpolar Compounds | Mixed-Mode HILIC/RPLC | Zwitterionic imidazolium sulfonate monolith | Efficient separation of both polar and nonpolar analytes on a single column. | [16] |
| Metabolites | HILIC | Zwitterionic sulfobetaine on superficially porous particles | Can withstand high pH mobile phases, beneficial for separating underivatized carbohydrates and amino acids. | [17] |
Zwitterionic Surfactants
Zwitterionic sulfonate surfactants possess both a hydrophobic tail and a hydrophilic head group containing both positive and negative charges.[18] This structure imparts unique properties, including high water solubility, excellent compatibility with other surfactant types, and good thermal stability.[18]
Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant molecules begin to form micelles.[19] The CMC of zwitterionic sulfonate surfactants can be determined by various methods, including surface tension measurements and streaming potential measurements.[1][20]
| Surfactant | Method for CMC Determination | CMC (mM) | Reference |
| 3-((3-cholamidopropyl) dimethylammonio)-1-propanesulfonate (CHAPS) | Streaming Potential | 5.80 | [1] |
| Imidazolium-based zwitterionic sulfonate | Surface Tension | Lower than conventional ionic surfactants like SDS and DTAB. | [21] |
Conclusion and Future Perspectives
Zwitterionic sulfonate compounds represent a versatile and powerful class of materials with a broad and expanding range of applications in chemical and biomedical research. Their unique ability to resist nonspecific protein adsorption, coupled with their high biocompatibility and tunable properties, makes them indispensable tools for addressing challenges in drug delivery, medical device engineering, and separation science. Future research will likely focus on the development of novel zwitterionic sulfonate architectures with enhanced functionalities, such as stimuli-responsiveness and targeted delivery capabilities. The continued exploration of the fundamental interactions between these materials and biological systems will undoubtedly unlock even more innovative applications, further solidifying their importance in advancing human health and technology.
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zwitterionic hydrogel for sustained release of growth factors to enhance wound healing - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
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- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Guide: Sulfuric Acid Activation of 4-pyridin-1-ium-1-ylbutane-1-sulfonate
System: Brønsted Acidic Ionic Liquids (BAILs) | Precursor: Zwitterionic Sulfobetaines
Executive Summary
This guide details the chemical interaction between sulfuric acid (
This system is a cornerstone in green chemistry, utilized primarily as a dual solvent-catalyst for esterification, biomass valorization, and organic synthesis. This guide covers the mechanistic transformation, synthesis protocols, and catalytic applications.
Mechanistic Insight: The Activation Role
The core function of sulfuric acid in this system is proton transfer .
The Zwitterionic State (Precursor)
In its native state, 4-pyridin-1-ium-1-ylbutane-1-sulfonate is a sulfobetaine .[1] It contains:
-
A permanently positive pyridinium head (
). -
A permanently negative sulfonate tail (
). -
Net Charge: Neutral.
-
Behavior: High melting point solid, limited catalytic activity due to the lack of free protons.
The Sulfuric Acid Interaction
When stoichiometric sulfuric acid is introduced, it protonates the sulfonate group.
The Role of
-
Protonation (Activation): Converts the weak base sulfonate (
) into a strong sulfonic acid group ( ). -
Anion Exchange: Provides the hydrogen sulfate counter-anion (
), which contributes to the system's fluidity and secondary acidity. -
Liquefaction: The transformation often disrupts the crystal lattice of the zwitterion, lowering the melting point significantly (often turning it into a viscous liquid at moderate temperatures).
Visualization of the Activation Pathway
Figure 1: The synthesis and activation pathway. The zwitterion is the stable intermediate; sulfuric acid acts as the 'switch' to generate the active catalytic species.
Synthesis Protocol: Creating the BAIL System
Safety Advisory (Critical)
-
1,4-Butane Sultone: Potent alkylating agent and carcinogen . Handle in a fume hood with double nitrile gloves.
-
Sulfuric Acid: Corrosive.[2] Exothermic reaction upon dilution/addition.
-
Exotherm Control: The protonation step generates significant heat.
Step-by-Step Methodology
Phase 1: Synthesis of the Zwitterion (Py-BS)
-
Reagents: Mix Pyridine (1.0 eq) and 1,4-Butane Sultone (1.0 eq) in a round-bottom flask.
-
Solvent: No solvent is strictly necessary (solvent-free), or use Toluene/Acetonitrile to manage viscosity.
-
Reaction: Stir at 70–80°C for 10–12 hours .
-
Observation: A white solid precipitate (Py-BS) will form.
-
Purification: Filter the solid, wash 3x with diethyl ether (to remove unreacted starting materials), and vacuum dry.
Phase 2: Activation with Sulfuric Acid
-
Setup: Place the dried Py-BS zwitterion (Solid) in a flask.
-
Addition: Add stoichiometric concentrated
(1.0 eq) dropwise.-
Note: Do not add excess acid unless a specific "super-acidic" medium is required. 1:1 molar ratio is standard for the pure IL.
-
-
Conditioning: Stir at 60–80°C for 4–6 hours .
-
Result: The solid should transition into a homogeneous, viscous liquid (or a low-melting solid depending on purity).
-
Drying: Dry under high vacuum at 80°C to remove any trace water generated or absorbed.
Catalytic Applications & Performance
Once activated by sulfuric acid, the compound functions as a Dual-Site Catalyst . It possesses the sulfonic acid proton (
Key Application Areas
| Application | Function of [Py-BS][HSO4] | Advantages |
| Esterification | Catalyzes reaction between fatty acids and alcohols (Biodiesel). | High conversion (>95%), phase separation allows catalyst recycling. |
| Biomass Conversion | Conversion of Furfuryl Alcohol to Ethyl Levulinate. | Replaces volatile mineral acids; reduces corrosion. |
| Nitration | Acts as a solvent and proton source for aromatic nitration. | Stabilizes the nitronium ion ( |
| Synthesis of Heterocycles | Synthesis of xanthenes, tetrahydropyridines. | Solvent-free conditions; high atom economy. |
Comparative Acidity Data
The Hammett Acidity Function (
| Catalyst System | Hammett Acidity ( | Notes |
| [Py-BS][HSO4] | -4.48 | Strongly Acidic (Comparable to liquid acids) |
| -12.0 | Too corrosive, difficult to separate. | |
| Acetic Acid | +4.7 | Too weak for many catalyses. |
| Solid Resins (Amberlyst-15) | ~ -2.2 | Heterogeneous, mass transfer limitations. |
Data Source: Derived from spectrophotometric analysis using UV-Vis indicators (e.g., 4-nitroaniline) in literature.
Experimental Workflow: Esterification Example
Scenario: Esterification of Oleic Acid with Ethanol (Biodiesel Model).
-
Loading: Charge reactor with Oleic Acid and Ethanol (Molar ratio 1:3 to 1:10).
-
Catalyst: Add 5-10 mol% of [Py-BS][HSO4] .
-
Reaction: Reflux at ethanol boiling point (approx. 78°C) or use microwave irradiation (60°C, 30 mins).
-
Mechanism:
-
Separation (Self-Validating Step): Upon cooling, the mixture forms a biphasic system .
-
Top Layer: Biodiesel (Ethyl Oleate).
-
Bottom Layer: Ionic Liquid + Water.[4]
-
Validation: The catalyst is insoluble in the ester product, ensuring easy separation.
-
Catalytic Cycle Diagram
Figure 2: The catalytic cycle for esterification. The [Py-BS][HSO4] acts as a proton shuttle, regenerating itself after water elimination.
Characterization & Quality Control
To verify the successful role of sulfuric acid in the synthesis, use the following markers:
-
FT-IR Spectroscopy:
-
Look for the emergence of broad bands at 3000–3400 cm⁻¹ (O-H stretching from
). -
Confirm
asymmetric stretching around 1150–1200 cm⁻¹ .
-
-
¹H NMR (DMSO-d6):
-
The acidic proton (
) typically appears as a broad singlet very downfield (10.0–14.0 ppm ), though it may exchange with solvent moisture. -
Shifts in the pyridine ring protons compared to the zwitterion confirm the change in electronic environment.
-
-
Solubility Test:
-
Zwitterion: Insoluble in cold water/ethanol.
-
[Py-BS][HSO4]: Highly soluble in water; forms biphasic systems with non-polar organics (ether/hexane).
-
References
-
BenchChem. (2025).[1] Pyridin-1-ium Butane-1-Sulfonate: A Zwitterionic Compound in Focus. Link
-
Tao, D.-J., et al. (2011).[3] Noncorrosive ionic liquids composed of [HSO4] as esterification catalysts. Chemical Engineering Journal. Link[3]
-
Kotadia, D. A., & Patel, U. H. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis. MDPI Molecules. Link
-
Liu, Y., et al. (2024). Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. ACS Omega. Link
-
Hajipour, A. R., et al. (2016). 4-(Succinimido)-1-butane Sulfonic Acid as a Brönsted Acid Catalyst. ResearchGate. Link
Sources
Theoretical studies of pyridinium zwitterion conformations
An In-Depth Technical Guide to the Theoretical Investigation of Pyridinium Zwitterion Conformations
Abstract
Pyridinium zwitterions are a fascinating class of molecules characterized by a positively charged pyridinium ring and a covalently linked anionic group. This unique electronic structure imparts a range of valuable properties, making them pivotal in fields from medicinal chemistry to materials science.[1] Their biological activity, reactivity, and photophysical properties are intimately linked to their three-dimensional conformation. Understanding the preferred spatial arrangements of these molecules and the energy barriers between different conformers is therefore critical for rational drug design and the development of novel functional materials. This guide provides a comprehensive overview of the theoretical methodologies used to study pyridinium zwitterion conformations, delves into the key factors influencing their structure, and presents a validated protocol for conducting such an analysis.
Introduction: The Conformation-Function Paradigm in Pyridinium Zwitterions
A zwitterion is a molecule that contains an equal number of positive and negative formal charges. In pyridinium zwitterions, the permanent positive charge resides on the nitrogen atom of the aromatic pyridine ring, while a negatively charged group is tethered elsewhere on the molecule. This architecture results in a large ground-state dipole moment and unique electronic properties.
The function of these molecules is dictated by their structure. For instance, the orientation of a carboxylate group relative to the pyridinium ring can determine its ability to fit into an enzyme's active site.[2] Similarly, in the context of nonlinear optical (NLO) materials, the relative orientation between electron-donating and electron-accepting moieties within the zwitterion is a critical determinant of its hyperpolarizability.[3] Theoretical studies provide a powerful lens to explore this conformational landscape, offering insights that are often difficult or impossible to obtain through experimental means alone.
Theoretical Methodologies: The Computational Chemist's Toolkit
The accurate theoretical description of pyridinium zwitterion conformations requires a careful selection of computational methods. The goal is to find a balance between computational cost and accuracy that allows for the exploration of the potential energy surface (PES).
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the predominant method for these types of investigations. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density, making it feasible for molecules of practical interest.
-
Causality Behind the Choice: For zwitterionic systems, accurately describing both covalent bonding and the significant charge separation is crucial. Hybrid functionals, such as B3LYP , are often chosen because they incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing a more realistic description of charge distribution.[4]
The Language of Atoms: Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Expertise in Selection: A Pople-style basis set like 6-31+G(d,p) is a common and robust choice. The + indicates the addition of diffuse functions on heavy atoms, which are essential for describing the spatially extended electron density of anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which provide the necessary flexibility to describe the distortion of atomic orbitals in the molecular environment and are critical for accurately modeling bond angles and dihedral potentials.
Simulating Reality: The Role of the Solvent
Pyridinium zwitterions are often utilized in solution. The surrounding solvent can have a profound impact on conformational stability.[5]
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a highly efficient method to account for bulk solvent effects.[6] The molecule is placed in a cavity within a continuous dielectric medium representing the solvent. This approach is excellent for capturing the stabilizing effect of a polar solvent on a high-dipole moment zwitterion.
-
Explicit Solvation Models: For cases where specific molecule-solvent interactions, like hydrogen bonding, are expected to dictate the conformation, an explicit model may be necessary.[5] Here, individual solvent molecules are included in the calculation. This is often accomplished using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models or full Molecular Dynamics (MD) simulations to sample a vast number of solvent configurations.[7][8]
The Conformational Landscape: A Case Study of a Substituted Pyridinium Zwitterion
The conformation of a pyridinium zwitterion is typically defined by one or more rotatable bonds. A critical parameter is often the dihedral angle (τ) between the plane of the pyridinium ring and the plane of a key substituent. For example, in pyridinium N-phenoxide betaines (like Reichardt's dye), the twist angle between the pyridinium and phenoxide rings is paramount.[3][9]
A potential energy surface (PES) scan, where the energy is calculated as a function of this dihedral angle, reveals the low-energy conformations (minima) and the rotational energy barriers (transition states).
Data Presentation: Rotational Profile of a Hypothetical Pyridinium-4-carboxylate
The following table summarizes hypothetical but realistic data from a DFT-calculated PES scan for the rotation around the C-C bond connecting a carboxylate group to the 4-position of a pyridinium ring. The energies are relative to the most stable conformation.
| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 0.00 | Planar (Global Minimum) |
| 30° | 1.52 | Twisted |
| 60° | 4.15 | Twisted |
| 90° | 5.50 | Perpendicular (Transition State) |
| 120° | 4.15 | Twisted |
| 150° | 1.52 | Twisted |
| 180° | 0.00 | Planar (Global Minimum) |
This data illustrates a common scenario where planar conformations are stabilized by conjugation, and the perpendicular arrangement represents the barrier to rotation. The height of this barrier is influenced by electronic and steric factors. For comparison, DFT studies on 2-formyl pyridine show a cis-trans rotational barrier of 9.38 kcal/mol.[1]
Key Factors Influencing Conformation
The precise shape of the potential energy surface is not static; it is modulated by both the intrinsic properties of the molecule and its environment.
Substituent Effects: The Power of Electronics and Sterics
Modifying the substituents on the pyridinium ring or the anionic moiety can dramatically alter conformational preferences.
-
Electronic Effects: π-electron-donating groups (like -NH₂) and π-electron-withdrawing groups (like -NO₂) can significantly impact the degree of charge transfer and the bond order between the ring and the substituent. Stronger conjugation typically leads to a more planar preferred structure and a higher rotational barrier.[4] Conversely, strongly withdrawing groups can sometimes induce non-planar, boat-like conformations in related heterocyclic systems.[4]
-
Steric Effects: Bulky substituents, particularly at positions ortho to the connecting bond, can create steric hindrance that disfavors planarity. In such cases, the global energy minimum may occur at a twisted dihedral angle to alleviate the steric clash.
Caption: Influence of substituent properties on conformational preference.
Solvent Effects: The Environmental Moderator
The polarity of the solvent plays a crucial role in stabilizing the zwitterionic charge distribution.[10]
-
Trustworthiness of the Model: A highly polar solvent will preferentially stabilize conformers with a larger dipole moment. For many pyridinium zwitterions, the planar, conjugated conformation possesses a greater degree of charge separation and thus a larger dipole moment. Consequently, increasing solvent polarity often deepens the energy minimum of the planar conformer and can increase the rotational barrier. This phenomenon is critical for understanding the solvatochromism of dyes like the pyridinium N-phenoxide betaines.[11] Solvation can generally stabilize conformations relative to the gas phase.[12]
Experimental Protocol: A Step-by-Step Guide to Conformational Analysis
This section outlines a self-validating protocol for performing a relaxed Potential Energy Surface (PES) scan of a pyridinium zwitterion using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Objective: To determine the rotational energy profile around a specific dihedral angle.
Methodology: Relaxed PES Scan
-
Step 1: Initial Structure Optimization
-
Build the initial 3D structure of the pyridinium zwitterion.
-
Perform a full geometry optimization without any constraints using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)). This ensures the starting point of the scan is a local minimum.
-
Causality: Starting from an optimized structure prevents the scan from being distorted by high initial forces unrelated to the dihedral rotation.
-
-
Step 2: Define the Scan Coordinate
-
Identify the four atoms that define the dihedral angle of interest (e.g., C1-C2-C3-C4).
-
Set up the calculation as a "relaxed PES scan" or "constrained optimization."
-
-
Step 3: Specify Scan Parameters
-
Define the start and end points of the scan (e.g., 0° to 180°).
-
Define the step size (e.g., 10°). A smaller step size provides a higher resolution profile but increases computational time.
-
Self-Validation: The scan should cover the full unique rotational range (typically 180° or 360° depending on symmetry).
-
-
Step 4: Execute the Calculation
-
Submit the calculation. The software will now perform a series of constrained optimizations. At each step, it will fix the specified dihedral angle and minimize the energy with respect to all other geometric parameters.[13]
-
-
Step 5: Data Extraction and Analysis
-
Once the calculation is complete, extract the energy for each point in the scan.
-
Plot the relative energy (E - E_min) versus the dihedral angle.
-
Identify the coordinates of the energy minima (stable conformers) and transition states (rotational barriers).
-
-
Step 6: Refine and Validate
-
Perform full geometry optimizations and frequency calculations starting from the geometries of the identified minima and transition states.
-
Trustworthiness Check: For minima, a frequency calculation must yield zero imaginary frequencies. For a true transition state, it must yield exactly one imaginary frequency corresponding to the motion along the scan coordinate.
-
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The Advent and Advancement of Pyridinium-Based Functional Materials: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyridinium Scaffold - A Nexus of Functionality
Structurally diverse pyridinium salts are foundational components in numerous natural products and bioactive pharmaceuticals.[1] The pyridinium cation, the conjugate acid of pyridine, is an aromatic heterocyclic structure isoelectronic with benzene.[2] This seemingly simple scaffold, however, is a hotbed of chemical reactivity and tunable properties, making it a cornerstone in the development of advanced functional materials. For centuries, these privileged structures have played a pivotal role across a wide spectrum of research, from medicinal chemistry to materials science.[1] This guide provides an in-depth exploration of pyridinium-based functional materials, delving into their synthesis, unique physicochemical properties, and diverse applications. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties: A Tale of Tunability
The remarkable versatility of pyridinium-based materials stems from the ability to readily modify their chemical and physical characteristics. This "tunability" is achieved through two primary avenues: functionalization of the pyridine ring and variation of the counter-anion.[3] These modifications influence a range of properties critical to their function.
Electronic Properties and Redox Potential
The electronic environment of the pyridinium cation is significantly influenced by substituents on the ring. Electron-donating groups, such as methyl groups, increase the electron density on the cationic nitrogen.[4] This, in turn, affects the cation's acidity and its interaction with the counter-anion. The redox potential of pyridinium salts is a key parameter in their application as catalysts and in energy storage. For instance, in the electrocatalytic reduction of carbon dioxide, the reduction potential of pyridinium is a critical factor.[5] It has been observed that the reduction potential is surface-dependent, with platinum electrodes showing a unique electrochemical reversibility.[5] Cyclic voltammetry is a powerful technique to study these redox properties, revealing reversible first potentials for many pyridinium compounds.[6]
Solubility and Stability
The solubility of pyridinium salts can be tuned from hydrophilic to hydrophobic by altering the length of N-alkyl substituents and the nature of the counter-anion. This is a crucial consideration in drug design and for their use as ionic liquids.[7] For example, increasing the length of the alkyl chain enhances hydrophobicity, which can influence antimicrobial activity.[1] The thermal stability of pyridinium-based ionic liquids is often superior to that of their imidazolium-based counterparts.[8] However, the stability and degradation of pyridinium compounds in various environments are important considerations for their practical application, with biodegradation pathways often involving hydroxylated intermediates.[9]
The following table summarizes key physicochemical properties of a selection of N-alkylpyridinium halides, illustrating the impact of alkyl chain length on their characteristics.
| Compound | Alkyl Chain | Melting Point (°C) |
| Pyridinium Methiodide | CH₃ | 116-117 |
| Pyridinium Ethiodide | C₂H₅ | 90-91 |
| N-Propylpyridinium Bromide | C₃H₇ | 81 |
| N-Butylpyridinium Bromide | C₄H₉ | 220-221 |
Data compiled from various sources.[10]
Synthesis and Functionalization Strategies: Building the Pyridinium Core
The synthesis of pyridinium salts is typically straightforward, with the most common method being the Menshutkin reaction, an Sₙ2 reaction between a pyridine derivative and an organic halide.[11] However, a variety of other synthetic routes have been developed to introduce diverse functionalities.
General Synthesis of N-Alkylpyridinium Halides
A universal and well-established method for preparing N-alkylpyridinium halides involves the direct reaction of pyridine with an appropriate alkyl halide.[12] The choice of solvent and reaction conditions can significantly impact the reaction time and yield. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields in a fraction of the time.[13]
Below is a generalized workflow for the synthesis of N-alkylpyridinium halides.
General synthesis of N-Alkylpyridinium Halides.
Functionalization of the Pyridine Ring
Direct C-H functionalization of the electron-poor pyridine ring remains a challenge but is a key area of research for creating novel functional materials with minimal waste.[4] An alternative and versatile approach involves the synthesis and subsequent transformation of pyridine-N-oxides. These intermediates allow for a range of chemical modifications that are not possible with the parent pyridine.[14]
Key Application Areas: From Medicine to Materials
The tunable properties of pyridinium-based materials have led to their application in a vast array of fields.
Biomedical Applications
Pyridinium compounds are widely recognized for their therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[7]
The antimicrobial activity of pyridinium salts is a significant area of research.[12] The mechanism of action is primarily attributed to their interaction with and disruption of the bacterial cell membrane.[15] These compounds typically possess a hydrophobic alkyl chain and a hydrophilic quaternary nitrogen group, which imparts surface activity.[1] The length of the alkyl chain is a critical factor, with C12-C16 chains often exhibiting the best bactericidal activity.[16] At low concentrations, they interfere with the cell's osmoregulation, while at higher concentrations, they cause membrane disintegration.[16]
Proposed mechanism of antimicrobial action.
In the realm of oncology, pyridine and its derivatives are integral to the design of anticancer agents.[17] Some pyridinium-based compounds have shown remarkable bioactivity against various cancer cell lines.[18] Their mechanism of action can be multifaceted, including the induction of apoptosis and interference with key cellular processes.[19]
Pyridinium-substituted photosensitizers are emerging as highly efficient agents for photodynamic therapy.[15] These molecules can be designed to have near-infrared emission and a high quantum yield of singlet oxygen, a reactive oxygen species that is cytotoxic to cancer cells.[15] The pyridinium moiety can enhance the generation of reactive oxygen species and facilitate the targeting of mitochondria within cancer cells.[18]
Novel double-chained pyridinium compounds have been developed as non-toxic and highly efficient agents for DNA transfection.[20] The cationic nature of the pyridinium headgroup facilitates the complexation with negatively charged DNA, enabling its delivery into cells.[21]
Catalysis
Pyridinium salts are versatile catalysts in organic synthesis. They can act as phase-transfer catalysts and have been employed in a variety of reactions, including the synthesis of β-lactones.[11][22] In some catalytic systems, the pyridinium moiety works in cooperation with a Lewis acid to activate substrates and control stereoselectivity.[22] Photochemical organocatalysis using pyridinium ions has also been developed for the functionalization of pyridines via pyridinyl radicals.[3]
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Methodological & Application
The Role of 4-Pyridin-1-ium-1-ylbutane-1-sulfonate as a Versatile and Recyclable Catalyst in Organic Synthesis
In the pursuit of greener and more efficient chemical transformations, 4-pyridin-1-ium-1-ylbutane-1-sulfonate has emerged as a catalyst of significant interest for researchers, scientists, and drug development professionals. This zwitterionic compound, belonging to the class of pyridinium-based sulfobetaines, functions as a highly effective and recyclable Brønsted acid catalyst. Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable acidity, position it as a superior alternative to conventional corrosive mineral acids in a variety of organic reactions.[1] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of 4-pyridin-1-ium-1-ylbutane-1-sulfonate, complete with detailed experimental protocols and performance data.
Understanding the Catalyst: Synthesis and Physicochemical Properties
4-Pyridin-1-ium-1-ylbutane-1-sulfonate is a pyridinium-based ionic liquid characterized by a salt-like nature, comprising a pyridinium cation and a sulfonate anion.[1] The synthesis of this zwitterionic compound is a straightforward and efficient process, typically achieved through the alkylation of pyridine with 1,4-butanesultone. This reaction introduces a sulfobutyl group onto the nitrogen atom of the pyridine ring, resulting in the formation of the desired zwitterionic structure. The Brønsted acidic nature of the sulfonate group is the primary driver of its catalytic activity.[1]
The growing interest in this catalyst within the green chemistry community stems from its environmentally benign characteristics. Its negligible vapor pressure reduces air pollution and exposure risks for researchers. Furthermore, its high thermal stability allows for a wider range of reaction temperatures, and its potential for recyclability aligns with the principles of sustainable chemistry.[1]
Key Catalytic Applications and Mechanistic Insights
4-Pyridin-1-ium-1-ylbutane-1-sulfonate demonstrates remarkable efficacy in a range of acid-catalyzed reactions. Its utility in facilitating milder reaction conditions, shorter reaction times, and simplified product isolation and catalyst recycling procedures makes it a valuable tool in organic synthesis.[1]
Esterification Reactions
Esterification, a fundamental reaction in the synthesis of pharmaceuticals, polymers, and fragrances, is efficiently catalyzed by 4-pyridin-1-ium-1-ylbutane-1-sulfonate.[1] The catalyst's Brønsted acidity plays a crucial role in activating the carboxylic acid for nucleophilic attack by the alcohol.
Mechanism of Catalysis: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acidic proton from the sulfonate group of the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the oxygen atom of the alcohol. The subsequent tetrahedral intermediate then eliminates a molecule of water, and deprotonation of the resulting ester regenerates the catalyst, allowing it to participate in further catalytic cycles.
Caption: Mechanism of Esterification.
Multi-component Reactions: The Biginelli Reaction
4-Pyridin-1-ium-1-ylbutane-1-sulfonate is an efficient catalyst for one-pot syntheses involving three or more reactants, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which are scaffolds of significant pharmacological interest.[1]
Mechanism of Catalysis: The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the acid-catalyzed reaction between the aldehyde and urea. The catalyst's proton facilitates this initial condensation. Subsequently, the enol form of the β-ketoester adds to the iminium ion. The final step involves cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone.
Caption: Mechanism of the Biginelli Reaction.
Aldol Condensation
The catalyst also facilitates aldol condensation, a crucial carbon-carbon bond-forming reaction between aldehydes or ketones.[1] The Brønsted acidity of the catalyst is key to promoting the reaction.
Mechanism of Catalysis: In an acid-catalyzed aldol condensation, the catalyst protonates the carbonyl oxygen of one of the carbonyl compounds, which then tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the protonated carbonyl carbon of a second molecule. The resulting aldol addition product can then undergo acid-catalyzed dehydration to form an α,β-unsaturated carbonyl compound.
Experimental Protocols
The following protocols are based on established methodologies and serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 4-Pyridin-1-ium-1-ylbutane-1-sulfonate
This protocol describes a general method for the synthesis of the catalyst.[1]
Materials:
-
Pyridine
-
1,4-Butanesultone
-
Toluene (or other suitable solvent)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of pyridine and 1,4-butanesultone in toluene.
-
Reflux the mixture for 2-4 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or viscous liquid is the 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
-
Further purification can be achieved by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
Caption: Synthesis Workflow.
Protocol 2: General Procedure for Catalytic Esterification
This protocol provides a general guideline for the esterification of carboxylic acids and alcohols.[1]
Materials:
-
Carboxylic acid (1 eq.)
-
Alcohol (1 eq.)
-
4-Pyridin-1-ium-1-ylbutane-1-sulfonate (1-10 mol%)
-
Isooctane (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a mixture of the carboxylic acid and alcohol in isooctane, add the 4-pyridin-1-ium-1-ylbutane-1-sulfonate catalyst.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the catalyst is immiscible, separate the product phase. Otherwise, add water to dissolve the catalyst and extract the product with an organic solvent.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for the Biginelli Reaction
This protocol is a general guideline for the one-pot synthesis of dihydropyrimidinones.[1]
Materials:
-
Aldehyde (1 eq.)
-
β-Ketoester (1 eq.)
-
Urea or Thiourea (1.5 eq.)
-
4-Pyridin-1-ium-1-ylbutane-1-sulfonate (10-20 mol%)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
-
Heat the mixture at 50 °C with stirring under solvent-free conditions for 15-30 minutes.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir.
-
Collect the precipitated solid product by vacuum filtration.[1]
-
Wash the solid with cold water and then a small amount of cold ethanol.[1]
-
Dry the product to obtain the dihydropyrimidinone.
Catalyst Performance and Recyclability
A key advantage of using 4-pyridin-1-ium-1-ylbutane-1-sulfonate is its potential for recycling and reuse, which is a cornerstone of green chemistry.
Catalyst Recycling Protocol
-
For Immiscible Systems: After the reaction, the catalyst, which may form a separate phase, can be easily separated by decantation.
-
For Miscible Systems: After extracting the product with an organic solvent (e.g., ethyl acetate), the ionic liquid remains in the aqueous phase.[1]
-
The water can be removed from the aqueous phase by evaporation under reduced pressure to recover the catalyst.[1]
-
The recovered catalyst can be washed with a non-polar solvent like diethyl ether to remove any residual organic impurities.
-
The catalyst can then be dried under vacuum and reused for subsequent reactions.
Sources
Protocols for synthesis of spirooxindoles using pyridinium catalysts
Application Note: Precision Synthesis of Spirooxindoles via Pyridinium-Mediated Protocols
Strategic Overview
Spirooxindoles represent a privileged structural motif in drug discovery, serving as the core scaffold for agents with anticancer (MDM2 inhibitors), antimicrobial, and anti-inflammatory properties. The spiro-fusion at the C3 position of the oxindole ring is sterically demanding, requiring robust synthetic methodologies to ensure both yield and stereochemical fidelity.
This guide details two distinct pyridinium-mediated strategies. The choice of protocol depends on the desired final architecture:
-
Protocol A (Catalytic): Uses Pyridinium Hydrobromide (Py·HBr) as a recyclable organocatalyst for the multicomponent synthesis of spiro[indoline-3,4'-pyran] derivatives. This is a "Green Chemistry" approach.
-
Protocol B (Ylide-Mediated): Uses N-Phenacylpyridinium salts as precursors for 1,3-dipoles in a [3+2] cycloaddition. This route accesses complex spiro[indoline-3,2'-indolizine] alkaloids.
Protocol A: Py·HBr Catalyzed Multicomponent Synthesis
Objective: Synthesis of spiro[indoline-3,4'-pyran] derivatives via a three-component reaction. Mechanism: Knoevenagel condensation followed by Michael addition and O-cyclization. Catalyst Role: Py·HBr acts as a dual-activation organocatalyst, activating the carbonyl of isatin (electrophile) and facilitating the enolization of the 1,3-dicarbonyl.
Reagents & Materials
-
Substrate A: Isatin (substituted or unsubstituted), 1.0 mmol.
-
Substrate B: Malononitrile, 1.1 mmol.
-
Substrate C: 1,3-Cyclohexanedione (or Dimedone), 1.0 mmol.
-
Catalyst: Pyridinium Hydrobromide (Py·HBr), 10 mol%.
-
Solvent: Ethanol:Water (1:1 v/v) or pure Ethanol.
Step-by-Step Methodology
-
Pre-Catalysis Setup:
-
In a 50 mL round-bottom flask, dissolve Isatin (1.0 mmol) and Malononitrile (1.1 mmol) in 5 mL of EtOH:H₂O (1:1).
-
Checkpoint: Ensure the isatin is fully suspended before adding the catalyst.
-
-
Catalytic Activation (Knoevenagel Step):
-
Add Py·HBr (10 mol%) to the mixture.
-
Stir at room temperature for 5–10 minutes.
-
Observation: The solution typically changes color (often to red/orange) indicating the formation of the isatinylidene malononitrile intermediate.
-
-
Michael Addition & Cyclization:
-
Add 1,3-Cyclohexanedione (1.0 mmol).
-
Heat the reaction mixture to reflux (80°C) .
-
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
Typical Reaction Time: 15–45 minutes.
-
-
Workup & Purification:
-
Cool the mixture to room temperature. The product often precipitates out of the aqueous ethanolic solution.
-
Filter the solid precipitate.
-
Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove the water-soluble Py·HBr catalyst.
-
Recrystallization: If necessary, recrystallize from hot ethanol.
-
Data Summary: Substituent Effects
| Isatin Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |
| H | 20 | 94 | 280–282 |
| 5-Br | 15 | 96 | >300 |
| 5-NO₂ | 10 | 92 | 265–267 |
| 1-Methyl | 25 | 89 | 240–242 |
Protocol B: Pyridinium Ylide-Mediated [3+2] Cycloaddition
Objective: Stereoselective construction of spiro[indoline-3,2'-indolizine] scaffolds. Mechanism: 1,3-Dipolar cycloaddition.[1][2][3][4] Key Concept: The pyridinium salt is not just a catalyst but a reagent that generates the ylide dipole. However, the reaction is strictly controlled by the base-mediated turnover of the salt.
Reagents & Materials
-
Dipolarophile: 3-Methyleneoxindole (pre-synthesized from Isatin + Acetophenone), 1.0 mmol.
-
Ylide Precursor: N-Phenacylpyridinium bromide, 1.2 mmol.
-
Base: Triethylamine (Et₃N), 1.5 mmol.
-
Solvent: Dry Acetonitrile (MeCN) or DCM.
Step-by-Step Methodology
-
In Situ Ylide Generation:
-
In a dry flask under Argon, suspend N-Phenacylpyridinium bromide (1.2 mmol) in MeCN (10 mL).
-
Add Et₃N (1.5 mmol) dropwise at 0°C.
-
Critical Step: Stir for 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the Pyridinium Ylide .
-
-
Cycloaddition:
-
Add the 3-Methyleneoxindole (1.0 mmol) in one portion.
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 4–6 hours.
-
-
Quenching & Isolation:
-
Remove solvent under reduced pressure.
-
Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove triethylammonium salts.
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Note: These spiro-adducts are often diastereomerically pure; check 1H NMR for a single set of signals.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol A and the convergence point for Protocol B.
Caption: Mechanistic pathway showing Py·HBr catalyzed activation (Center) and the divergence toward Ylide-mediated cycloaddition (Right).
Troubleshooting & Validation
Common Pitfalls
-
Knoevenagel Stalling (Protocol A): If the intermediate (red/orange solid) does not form, the catalyst loading may be too low, or the ethanol contains too much water (suppressing dehydration). Correction: Add 5 mol% more Py·HBr or use absolute ethanol.
-
Ylide Decomposition (Protocol B): Pyridinium ylides are moisture sensitive. If the yield is low (<40%), ensure the MeCN is distilled over CaH₂ and the reaction is kept under Argon.
-
Regioselectivity Issues: In Protocol B, reaction at the C3 position of the pyridinium ring is rare but possible. Verify regiochemistry using NOESY NMR (Look for correlations between the spiro-center protons and the pyridinium ring protons).
Validation Checklist
-
IR Spectroscopy: Look for the disappearance of the dicyanomethylene peak (2220 cm⁻¹) and appearance of amino/ether bands in Protocol A.
-
1H NMR: Diagnostic singlet for the NH of the oxindole (approx. 10.5 ppm) and the specific methine protons of the newly formed ring.
References
-
Synthesis of spirooxindoles by [3+2] cycloadditions. Source: ResearchGate.[1][5] URL:[Link]
-
Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Source: RSC Publishing (Organic & Biomolecular Chemistry). URL:[Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Source: Organic Chemistry Frontiers (RSC). URL:[Link]
-
Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Source: Organic Letters (ACS Publications).[6] URL:[Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41415A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
Application Note: Precision C4-Sulfonylation of Pyridine Derivatives
Abstract
The direct, site-selective functionalization of the pyridine C4 position remains a significant challenge in heterocyclic chemistry due to the intrinsic electronic bias favoring C2 (nucleophilic/radical attack) or C3 (electrophilic attack) substitution.[1] This Application Note details a robust, metal-free protocol for the C4-selective sulfonylation of pyridine derivatives . By utilizing a triflic anhydride (
Introduction: The "C4 Challenge"
Pyridine cores are ubiquitous in FDA-approved therapeutics. However, introducing sulfonyl groups—critical bioisosteres for carbonyls and metabolic anchors—at the C4 position typically requires de novo ring synthesis or the use of pre-functionalized 4-halopyridines.
Why is Direct C4-Sulfonylation Difficult?
-
Electronic Bias: The nitrogen atom renders the C2 and C4 positions electron-deficient, but the C2 position is kinetically favored for nucleophilic attack due to proximity to the inductive withdrawing nitrogen.
-
Minisci Limitations: Classical radical substitutions (Minisci reaction) using sulfinates and oxidants often yield mixtures of C2 and C4 isomers, with C2 frequently dominating due to the stability of the
-amino radical intermediate. -
Electrophilic Substitution: Occurs at C3 and requires harsh conditions incompatible with sensitive pharmacophores.
The protocol described below overcomes these limitations by inverting the standard reactivity paradigm through nucleophilic aromatic substitution of hydrogen (
Mechanistic Insight & Causality
To achieve C4 selectivity, we employ a "Activation-Steering-Elimination" strategy. Understanding this mechanism is crucial for troubleshooting substrate-specific issues.
-
Activation: Pyridine reacts with
to form a highly electrophilic N-triflylpyridinium salt. -
Steering (The Critical Step): The addition of N-methylpiperidine (NMP) forms a charge-transfer complex or sterically shields the C2 position. Unlike smaller bases (e.g., DABCO) which allow C2 attack, the bulkier NMP directs the incoming sulfinate nucleophile to the less hindered C4 position.
-
Addition & Elimination: The sulfinate anion attacks C4, forming a dihydropyridine intermediate. Base-mediated elimination of trifluoromethanesulfinic acid restores aromaticity, yielding the C4-sulfonylated product.
Visualization: C4-Selective Pathway
Caption: Mechanistic flow showing the critical role of N-methylpiperidine (NMP) in shielding the C2 position to enforce C4-selective nucleophilic attack.
Experimental Protocols
Protocol A: Direct C4-Sulfonylation with Sodium Sulfinates
Application: Functionalization of unactivated pyridines with commercially available aryl or alkyl sulfinates.
Materials:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Activator: Trifluoromethanesulfonic anhydride (
) (1.1 equiv) -
Base: N-Methylpiperidine (NMP) (1.2 equiv)
-
Nucleophile: Sodium sulfinate (
) (1.5 equiv) -
Solvent: Anhydrous
(Stabilized with amylenes, NOT ethanol)
Step-by-Step Methodology:
-
Activation (Low Temp): In a flame-dried Schlenk flask under
, dissolve the pyridine derivative (0.5 mmol) in anhydrous (2.5 mL). Cool to -78 °C (dry ice/acetone bath). -
Tf2O Addition: Dropwise add
(93 µL, 0.55 mmol). A white/yellow precipitate (pyridinium salt) typically forms. Stir for 20 min at -78 °C. -
Base Addition: Add N-methylpiperidine (67 µL, 0.6 mmol) dropwise. The mixture may change color (often yellow/orange). Stir for 10 min at -78 °C.
-
Nucleophile Addition: Add the solid sodium sulfinate (0.75 mmol) in one portion.
-
Note: If solubility is an issue, the sulfinate can be suspended in minimal
or added as a fine powder.
-
-
Reaction & Warming: Allow the reaction to warm slowly to room temperature (20–25 °C) over 2–3 hours. Stir at RT for an additional 12 hours.
-
Quench & Workup: Quench with sat.
(5 mL). Extract with DCM ( mL). Dry combined organics over , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Critical Control Points:
-
Solvent Choice:
is superior to DCM for regioselectivity. Ethanol-stabilized can react with ; use amylene-stabilized or freshly distilled solvent. -
Temperature: Failure to cool to -78 °C during
addition results in "black tar" decomposition.
Protocol B: Modular C4-Sulfonylation using DABSO ( Surrogate)
Application: Synthesis of C4-sulfonyl pyridines when the sulfinate is not available, using organolithium/Grignard reagents and
Materials:
-
Organolithium (
) or Grignard ( ) -
Pyridine substrate,
, NMP (as above)[5]
Workflow:
-
Sulfinate Generation: In a separate vial, treat DABSO (0.6 equiv) with
(1.2 equiv) in THF at -78 °C to RT to generate in situ. -
Pyridine Activation: Concurrently, activate the pyridine with
and NMP in as described in Protocol A (Steps 1–3). -
Transfer: Transfer the crude sulfinate solution (solvent exchange to
is preferred if THF volume is large, though small amounts of THF are tolerated) to the activated pyridine mixture at -78 °C. -
Completion: Warm to RT and work up as in Protocol A.
Data Summary & Validation
The choice of base is the primary determinant of regioselectivity. The table below summarizes the effect of different bases on the sulfonylation of pyridine with sodium
| Base | Solvent | Yield (%) | Regioselectivity (C4 : C2) | Notes |
| N-Methylpiperidine | CHCl3 | 73% | 96 : 4 | Optimal Condition |
| DABCO | CH2Cl2 | 70% | 30 : 70 | Favors C2 (Standard Minisci-like outcome) |
| Lutidine | CHCl3 | 15% | >95 : 5 | High selectivity, poor conversion |
| Et3N | CHCl3 | 0% | N/A | Decomposition |
| N-Methylmorpholine | CHCl3 | <10% | N/A | Poor reactivity |
Substrate Scope Performance:
-
Electron-Neutral (e.g., Phenylpyridine): Excellent yields (70-85%).
-
Electron-Deficient (e.g., Nicotinic esters): Good yields; ester groups are tolerated.
-
Halogenated Pyridines: 3-bromopyridine undergoes sulfonylation at C4 (relative to N), preserving the bromide for cross-coupling.
Workflow Visualization
Caption: Operational workflow for the batch synthesis of C4-sulfonyl pyridines.
Troubleshooting & Optimization
-
Low Yield: Ensure
quality. If the reagent is dark/black, distill it over before use. Moisture kills the activated pyridinium salt immediately. -
Poor Selectivity (C2 byproduct): Check the base. Use strictly N-methylpiperidine. Sterically smaller bases (DABCO) or linear amines (Et3N) fail to shield C2 effectively.
-
Substrate Reactivity: 2-substituted pyridines generally react well. 4-substituted pyridines are not suitable substrates for this method (C4 is blocked).
References
-
Friedrich, M., & Manolikakes, G. (2022).[5] Base-Mediated C4-Selective C–H-Sulfonylation of Pyridine.[3][4][7][5][8][9][6] European Journal of Organic Chemistry, 2022(34), e202200915.[8] [Link]
-
Kim, M., You, E., Park, S., & Hong, S. (2021).[8] Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways.[8] Chemical Science, 12, 6629–6637.[8] [Link]
-
Review: Doyle, M. P., & Duffy, R. (2020). Direct C–H Functionalization of Pyridines.[1][3][4][7][5][8][10][9][6][11] Comprehensive Organic Synthesis II. (Contextual reference for general pyridine reactivity trends).
Sources
- 1. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. chemistryviews.org [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
Application of pyridinium zwitterions in hydrophilic interaction chromatography
Part 1: Executive Summary & Scientific Rationale
The Pyridinium Advantage in HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) has become the standard for separating polar compounds. While conventional zwitterionic phases (e.g., sulfobetaine with aliphatic quaternary ammoniums) rely primarily on hydrophilic partitioning and weak electrostatic interactions, pyridinium-based zwitterions introduce a third dimension of selectivity:
This guide focuses on the application of stationary phases functionalized with moieties such as poly(vinylpyridinium ethanesulfonate) (e.g., Sil-VPES).[1] These phases feature a positively charged aromatic pyridinium ring covalently linked to a negatively charged sulfonate group.
Key Differentiators:
-
Enhanced Selectivity for Aromatics: Unlike aliphatic ZIC-HILIC, the pyridinium ring engages in
stacking with aromatic analytes (e.g., nucleobases, aromatic acids), altering elution orders and resolving structural isomers. -
Tunable Electrostatic Field: The proximity of the cationic pyridinium and anionic sulfonate creates a unique electrostatic environment that is highly sensitive to buffer ionic strength, allowing for precise modulation of retention.
-
Alternative Elution Orders: Pyridinium phases can reverse the elution order of specific solute pairs (e.g., toluene/benzoic acid) compared to standard ODS or ZIC-HILIC columns, providing an orthogonal separation mechanism.
Part 2: Mechanism of Action
To effectively deploy pyridinium zwitterions, one must understand the "Tri-Modal" retention mechanism.
-
Hydrophilic Partitioning: A water-rich layer forms on the zwitterionic surface. Analytes partition between the acetonitrile-rich bulk mobile phase and this aqueous sub-layer.
-
Electrostatic Interaction: The zwitterionic nature allows for weak ionic interactions (attraction/repulsion) depending on the analyte's charge state and the mobile phase pH.
- Interaction: The aromatic pyridinium ring acts as an electron acceptor/donor, interacting with aromatic analytes.
Visualization: The Tri-Modal Interaction Model
The following diagram illustrates the molecular interactions occurring at the stationary phase surface.
Caption: Tri-modal retention mechanism showing simultaneous partitioning, electrostatic, and pi-pi interactions on a pyridinium zwitterionic phase.
Part 3: Method Development Protocols
Protocol 1: Separation of Nucleosides and Nucleobases
This protocol leverages the pyridinium phase's ability to separate highly polar, structurally similar biomolecules.
Objective: Isolate nucleosides (adenosine, guanosine, etc.) with high peak symmetry.
1. Mobile Phase Preparation[1][2][3]
-
Stock Buffer: 100 mM Ammonium Acetate (pH 6.8). Note: Ammonium acetate is preferred over formate for better MS compatibility and pH stability in this range.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in 100% Water.
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Pyridinium-based Zwitterionic (e.g., Sil-VPES type), 5 µm, 150 x 4.6 mm | Provides the necessary surface chemistry. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard HILIC flow rates to maintain mass transfer efficiency. |
| Temperature | 25°C | Ambient temperature preserves |
| Injection | 2-5 µL | Keep injection volume low; sample diluent must be >70% ACN to prevent peak distortion. |
| Detection | UV @ 254 nm | Targets the aromatic absorbance of nucleobases. |
3. Gradient Workflow
-
Equilibration: 90% B for at least 20 column volumes (CV). Critical: Zwitterionic phases require longer equilibration than C18 to establish the water layer.
-
Step 1: Isocratic hold at 90% B for 2 min.
-
Step 2: Linear gradient 90% B
60% B over 15 min. -
Step 3: Wash at 50% B for 3 min.
-
Step 4: Re-equilibration at 90% B for 10 min.
Protocol 2: Isomer Resolution (Aromatic Acids)
Objective: Separate positional isomers (e.g., benzoic acid derivatives) where standard HILIC fails.
1. The "Salt-Tuning" Strategy
Unlike standard HILIC, retention on pyridinium phases is highly sensitive to buffer concentration due to the screening of the zwitterionic charges.
-
Low Salt (5 mM): Maximizes electrostatic interactions. Use for separating analytes with different charge states.[1][2][3][4]
-
High Salt (50-100 mM): Suppresses ionic interactions, making Partitioning and
interactions dominant. Use for separating neutral isomers.
2. Experimental Setup
-
Mobile Phase: Acetonitrile / Ammonium Acetate (pH 6.8).[1]
-
Optimization Loop: Run the separation at three distinct buffer concentrations (10 mM, 50 mM, 100 mM) keeping the organic % constant (e.g., 90% ACN).
Data Interpretation:
-
If resolution improves with higher salt
Separation is driven by or partitioning. -
If resolution degrades with higher salt
Separation is driven by electrostatic attraction/repulsion.
Part 4: The Self-Validating System (Troubleshooting)
To ensure scientific integrity, every HILIC method must include self-validating steps. Use this decision matrix to diagnose issues.
Caption: Decision matrix for diagnosing common HILIC anomalies on zwitterionic phases.
Critical Control Points
-
Sample Diluent: Never inject a sample dissolved in 100% water. This disrupts the water layer at the head of the column, causing "breakthrough" peaks. Standard: Dissolve sample in 80:20 ACN:Water.
-
pH Hysteresis: Pyridinium phases are stable, but the silica backbone is susceptible to hydrolysis above pH 8.0. Always verify the pH of the aqueous portion before mixing with ACN.
Part 5: References
-
Takafuji, M., et al. (2018). "Preparation and characterization of a novel hydrophilic interaction/ion exchange mixed-mode chromatographic stationary phase with pyridinium-based zwitterionic polymer-grafted porous silica." Journal of Separation Science, 41(21), 3953–4090.[1]
-
Irgum, K., et al. (2019). "Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography." Journal of Separation Science.
-
McCalley, D. V. (2017). "Understanding and managing the electrostatic interaction in hydrophilic interaction chromatography." Journal of Chromatography A.
-
Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Technical Overview.
Sources
Application Notes and Protocols: Lewis Acid-Catalyzed Cyclization with Pyridinium Zwitterionic Thiolates
Introduction
The synthesis of sulfur-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, owing to the unique biological and photophysical properties these scaffolds impart. Pyridinium 1,4-zwitterionic thiolates (PZTs) have emerged as versatile, air-stable, and odorless synthons for introducing sulfur into cyclic frameworks.[1] Their reactivity allows them to act as 1,3- or 1,5-dipoles in various cycloaddition reactions, leading to a diverse array of heterocyclic products.[1][2]
While many cycloaddition reactions involving PZTs proceed under thermal or base-mediated conditions, the strategic use of Lewis acid catalysis unlocks novel reaction pathways and enhances efficiency.[3][4] Lewis acids, by acting as electron-pair acceptors, can activate substrates, control selectivity, and facilitate transformations that are otherwise sluggish or unfeasible.[5] This guide provides an in-depth exploration of Lewis acid-catalyzed cyclization reactions involving PZTs, offering mechanistic insights, practical guidance on component selection, and detailed experimental protocols for researchers in organic synthesis and drug development.
Mechanistic Principles: The Role of the Lewis Acid
The core principle of Lewis acid catalysis in this context is the activation of a reaction partner, typically an unsaturated electrophile, thereby facilitating its reaction with the nucleophilic sulfur of the pyridinium zwitterionic thiolate. The Lewis acid coordinates to an electronegative atom (commonly oxygen or nitrogen) on the electrophile, increasing its electrophilicity and lowering the energy barrier for the subsequent cycloaddition.[5]
A recent study highlights a [3+2] cycloaddition followed by an intramolecular cyclization to form sulfur-containing polycyclic compounds.[3] The proposed mechanism suggests that the Lewis acid activates a propargyl alcohol, facilitating its transformation into a reactive alkene intermediate. This intermediate then undergoes a [3+2] cycloaddition with the PZT.
It is crucial to note that PZTs can be unstable under strongly acidic conditions, which may lead to decomposition.[3] Therefore, the careful selection of a Lewis acid with appropriate strength and reaction conditions is paramount to favor the desired cyclization pathway over degradation.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized mechanistic pathway for the Lewis acid-catalyzed reaction between a PZT and an activated alkene, leading to a cyclized product.
Caption: Generalized workflow for Lewis acid-catalyzed cyclization.
Key Reaction Components
The success of these cyclization reactions hinges on the judicious selection of the Lewis acid, the structure of the PZT, and the nature of the reaction partner.
Lewis Acid Selection
The choice of Lewis acid is critical and can significantly influence reaction yield and selectivity. Both hard and soft Lewis acids can be employed, and their selection often depends on the nature of the coordinating atom in the substrate.
| Lewis Acid | Common Substrates / Reaction Type | Key Characteristics & Insights |
| Cu(OTf)₂ | Propargyl alcohols | A versatile and effective catalyst for activating alkynes. Often used with molecular sieves to remove trace water.[4] |
| Sc(OTf)₃ | Carbonyl compounds, Imines | A strong, oxophilic Lewis acid. Can be used in catalytic amounts and is often water-tolerant. |
| ZnCl₂ | Friedel-Crafts type reactions | A classic, moderately strong Lewis acid. Can be required in stoichiometric amounts.[6] |
| BF₃·OEt₂ | Diels-Alder, Aldol reactions | A common and powerful Lewis acid. Highly sensitive to moisture.[5] |
| AlCl₃, TiCl₄ | Friedel-Crafts, Ene reactions | Very strong Lewis acids. Highly moisture-sensitive and can promote side reactions if not used carefully.[5] |
Expert Insight: The combination of a Lewis acid with additives can be beneficial. For instance, the use of 13X molecular sieves with Cu(OTf)₂ in the synthesis of thieno[3,4-c]furan-1-one derivatives helps to prevent catalyst deactivation by water, leading to improved yields.[4]
Pyridinium Zwitterionic Thiolates (PZTs)
PZTs are stable, crystalline solids that serve as the sulfur-donating 1,3-dipole in these reactions. They are typically prepared from the corresponding pyridinium salt and a sulfur source. The electronic properties of the substituents on the pyridine ring and the ester groups can influence the nucleophilicity of the thiolate and the stability of the zwitterion.
The Cyclization Partner
The versatility of this methodology allows for a range of reaction partners, leading to diverse heterocyclic scaffolds.
-
Propargyl Alcohols: Lewis acid activation facilitates their use in forming complex polycyclic systems.[3][4]
-
Electron-Deficient Alkenes: These are classic partners for pyridinium ylides in Michael additions, which can be the first step in a cascade cyclization.[7][8]
-
Arynes: Can participate in [5+2] cycloadditions with PZTs to form benzopyridothiazepines.[2]
-
Azoalkenes: These react with PZTs in a [4+3] cascade to yield 2,5-dihydro-1,4,5-thiadiazepines.[9]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for conducting a representative Lewis acid-catalyzed cyclization reaction.
Protocol 1: Synthesis of Thieno[3,4-c]furan-1-one Derivatives
This protocol is adapted from a reported method for the efficient synthesis of sulfur-containing compounds via an intermolecular annulation strategy.[4]
Materials:
-
Pyridinium 1,4-zwitterionic thiolate (1.0 equiv)
-
Substituted propargyl alcohol (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
13X Molecular Sieves (100 mg per 0.2 mmol of PZT)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer, condenser, argon or nitrogen supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 13X molecular sieves. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Addition of Reagents: Under an inert atmosphere, add the pyridinium 1,4-zwitterionic thiolate (0.2 mmol, 1.0 equiv), the propargyl alcohol (0.24 mmol, 1.2 equiv), and anhydrous DCE (2.0 mL).
-
Catalyst Addition: Add Cu(OTf)₂ (0.02 mmol, 10 mol%) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting PZT is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the molecular sieves, washing the pad with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thieno[3,4-c]furan-1-one derivative.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Many of the resulting products exhibit fluorescence, which can be analyzed using photophysical measurements.[4]
Self-Validation and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| No reaction or slow conversion | Inactive catalyst (moisture); Insufficient temperature. | Ensure rigorous anhydrous conditions. Use freshly dried solvent and flame-dried glassware. Increase reaction temperature in increments. |
| Decomposition of PZT | Lewis acid is too strong or reaction temperature is too high. | Screen milder Lewis acids (e.g., Zn(OTf)₂). Reduce the reaction temperature. |
| Formation of multiple products | Side reactions, such as [2+2] cycloadditions.[3] | Optimize catalyst loading and temperature. A lower temperature may favor the desired kinetic product. |
| Low isolated yield | Difficult purification; Product instability on silica gel. | Use an alternative purification method like preparative TLC or recrystallization. Consider deactivating the silica gel with triethylamine. |
Applications in Research and Development
The sulfur-containing scaffolds constructed via these methods are of significant interest to the pharmaceutical and materials science industries.
-
Drug Discovery: The resulting heterocyclic cores can be found in a variety of biologically active molecules, including antiviral, anticancer, and antifungal agents.[1] The ability to rapidly generate libraries of these compounds is highly valuable for structure-activity relationship (SAR) studies.
-
Materials Science: Many of the synthesized polycyclic aromatic sulfur heterocycles exhibit interesting photophysical properties, such as fluorescence.[4] This makes them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors (e.g., for Fe³⁺ detection), and bioimaging.[4]
Conclusion
The Lewis acid-catalyzed cyclization of pyridinium zwitterionic thiolates represents a powerful and versatile strategy for the synthesis of complex sulfur-containing heterocycles. By understanding the underlying mechanistic principles and carefully selecting the reaction components, researchers can unlock new pathways to novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals seeking to leverage this elegant chemistry in their research and development endeavors.
References
-
Yang, Z.-Y., Li, X.-S., Zhang, M.-L., You, Z.-X., Liang, Y.-M., & Zhou, M.-D. (2026). Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Yang, Z.-Y., et al. (2026). Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. Chemical Communications. [Link]
-
OUCI. (2026). Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. [Link]
-
Li, X., et al. (2021). Two reaction modes of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates: catalyst-free synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Development of [3+2] cycloadditions of N–N pyridinium ylides via EnT-induced pathway. Retrieved from [Link]
-
Barber, M., et al. (2023). Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds. Organic Letters. [Link]
-
Yamamoto, H. (n.d.). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PubMed Central. [Link]
-
(n.d.). Lewis Base Catalysis in Organic Synthesis. SlideShare. [Link]
-
Zhou, M.-D., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. [Link]
-
ResearchGate. (n.d.). [3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. Retrieved from [Link]
-
Padwa, A., et al. (2018). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers. [Link]
-
Wang, L., et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
Smietana, M., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
Semantic Scholar. (2012). Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts. Retrieved from [Link]
-
Wang, C., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Communications. [Link]
-
Zhang, M.-L., et al. (2020). Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. Retrieved from [Link]
-
Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). General pathway of [3+2]‐cycloaddition of pyridinium ylide. Retrieved from [Link]
-
Yang, Z.-Y., et al. (2018). Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines. Chemical Communications. [Link]
Sources
- 1. Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Use of pyridinium sulfonate derivatives in electrochemical double layer capacitors
Application Note: High-Voltage Aqueous EDLCs via Pyridinium Sulfonate Zwitterionic Modulation
Abstract
This application note details the synthesis, purification, and electrochemical utilization of pyridinium sulfonate zwitterions—specifically 1-(3-sulfopropyl)pyridinium (PSP) —as electrolyte modulators for Electrochemical Double Layer Capacitors (EDLCs). While traditional aqueous electrolytes are limited by the thermodynamic breakdown of water (1.23 V), the incorporation of high-molarity PSP zwitterions suppresses water activity, expanding the Electrochemical Stability Window (ESW) to >2.0 V. This protocol provides a rigorous, self-validating workflow for synthesizing pharmaceutical-grade PSP and formulating "Water-in-Zwitterion" electrolytes, bridging the gap between high-safety aqueous systems and high-energy organic systems.
Introduction & Chemical Basis
The primary limitation of aqueous supercapacitors is the narrow voltage window caused by Hydrogen Evolution (HER) and Oxygen Evolution (OER) reactions. Pyridinium sulfonate derivatives function as "water-structure breakers" and "interface shielders."
Mechanism of Action: Unlike conventional salts, PSP is a zwitterion (inner salt) containing both a cationic pyridinium ring and an anionic sulfonate group covalently tethered.
-
Hydration Shell Locking: The sulfonate and pyridinium terminals bind water molecules tightly, reducing the fraction of "free water" available for decomposition at the electrode interface.
-
Dielectric Shielding: The zwitterions form a dense Helmholtz layer that displaces water from the electrode surface, kinetically inhibiting HER/OER.
Target Compound:
-
Name: 1-(3-sulfopropyl)pyridinium hydroxide inner salt (PSP)
-
CAS: 15471-17-7
-
Structure: Pyridine ring
-alkylated with a propyl sulfonate chain.
Protocol 1: Synthesis and Purification of PSP
Objective: Synthesize high-purity (>99.5%) PSP to prevent parasitic side reactions during cycling. Safety Warning: 1,3-Propane sultone is a potent alkylating agent and a Category 1B Carcinogen . All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate) and a full-face respirator if outside a glovebox.
Reagents:
-
Pyridine (Anhydrous, 99.8%)
-
1,3-Propane Sultone (99%)
-
Acetone (HPLC Grade)
-
Methanol (Recrystallization solvent)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.1 mol (12.2 g) of 1,3-propane sultone in 150 mL of anhydrous acetone .
-
Add 0.11 mol (8.7 g, 10% excess) of pyridine dropwise under constant stirring at room temperature. Rationale: Excess pyridine ensures complete consumption of the carcinogenic sultone.
-
-
Reflux:
-
Heat the mixture to 55°C (mild reflux) for 12 hours .
-
Observation: The solution will turn cloudy as the zwitterionic product precipitates (PSP is insoluble in acetone).
-
-
Isolation:
-
Cool to room temperature. Filter the white precipitate using a sintered glass funnel (Porosity 3).
-
Wash the filter cake
with 50 mL cold acetone to remove unreacted pyridine.
-
-
Purification (Critical Step):
-
Dissolve the crude solid in minimal boiling methanol (~65°C).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the recrystallized needles and dry under vacuum at 80°C for 24 hours .
-
-
Validation (QC Check):
-
Melting Point: Target range 275–280°C (decomposition).
-
1H NMR (D2O): Confirm absence of sultone peaks (multiplet at
2.2-2.4 ppm).
-
Protocol 2: Electrolyte Formulation (Water-in-Zwitterion)
Objective: Create a saturated electrolyte to maximize the voltage window.
-
Standard Formulation (4 m):
-
Weigh 8.05 g of purified PSP .
-
Add 10 mL of deionized water (18.2 MΩ·cm) .
-
Stir at 40°C until fully dissolved. The solution will be viscous.
-
-
Hybrid Formulation (Optional):
-
For enhanced conductivity, add 0.5 M Na2SO4 to the PSP solution. The zwitterion prevents the salt precipitation often seen in high-concentration aqueous solutions.
-
Protocol 3: Electrochemical Characterization
Objective: Validate the voltage window expansion and capacitance retention.
Cell Assembly:
-
Electrodes: Activated Carbon (AC) slurry (80% AC, 10% Carbon Black, 10% PVDF) coated on Graphite foil.
-
Separator: Cellulose (Whatman) or Glass Fiber (for high viscosity).
-
Cell Type: CR2032 Coin Cell or Swagelok T-cell.
Testing Workflow:
-
Cyclic Voltammetry (CV) - Window Determination:
-
Perform Linear Sweep Voltammetry (LSV) or CV at 10 mV/s.
-
Step the voltage window incrementally: 0–1.0V, 0–1.2V, ..., 0–2.4V.
-
Stop Criteria: The voltage where Coulombic Efficiency drops below 98% or where anodic current spikes (indicating OER).
-
-
Galvanostatic Charge-Discharge (GCD):
-
Current densities: 0.5, 1, 2, 5, 10 A/g.
-
Calculate Specific Capacitance (
) using: (Where is current, is discharge time, is mass of active material, is voltage window minus IR drop).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency: 100 kHz to 0.01 Hz.
-
Amplitude: 10 mV.
-
Analysis: Check the high-frequency intercept (
) for solution resistance. High viscosity PSP electrolytes may show slightly higher than pure water.
-
Data Analysis & Interpretation
Table 1: Comparative Performance Metrics
| Parameter | Standard Aqueous (1M Na2SO4) | PSP-Modified (4m PSP + 0.5M Na2SO4) | Improvement |
| Stability Window (ESW) | 1.23 V | 2.2 – 2.4 V | +95% |
| Specific Capacitance | 120 F/g | 115 F/g | Slight decrease (viscosity) |
| Energy Density ( | ~6 Wh/kg | ~22 Wh/kg | ~3.5x Increase |
| Coulombic Efficiency | <90% (at 1.4V) | >99% (at 2.0V) | High Stability |
Troubleshooting Guide:
-
Issue: High internal resistance (IR Drop).
-
Cause: Electrolyte viscosity is too high.
-
Fix: Increase operation temperature to 40°C or dilute slightly (reduce PSP from 4m to 3m).
-
-
Issue: Narrow voltage window (<1.8V).
-
Cause: Impure PSP (trace sultone or pyridine).
-
Fix: Recrystallize PSP again using Methanol.
-
Visualizations
Figure 1: Mechanistic Action of Zwitterionic Shielding
Caption: PSP zwitterions adsorb to the electrode, displacing free water and "locking" remaining water in hydration shells, thereby suppressing decomposition.
Figure 2: Experimental Workflow
Caption: Step-by-step protocol from chemical synthesis to electrochemical validation.
References
-
Galinski, M., et al. (2006). "Ionic liquids as electrolytes." Electrochimica Acta, 51(26), 5567-5580. Link
-
Ruther, R. E., et al. (2016). "Stable Electrolyte for High Voltage Electrochemical Double-Layer Capacitors." Oak Ridge National Laboratory (OSTI). Link
-
Peng, X., et al. (2016). "A zwitterionic gel electrolyte for efficient solid-state supercapacitors."[1] Nature Communications, 7, 11782. Link
-
Smart, M. C., et al. (2019). "Electrochemical Stability Window of Polymeric Electrolytes." Georgia Institute of Technology / NASA. Link
-
ChemicalBook. (2023). "1-(3-Sulfopropyl)pyridinium hydroxide inner salt Properties and Synthesis." Link
Sources
Advanced Application Note: Pyridinium Salts as Phase Transfer Catalysts
Abstract
While tetraalkylammonium and phosphonium salts dominate the landscape of Phase Transfer Catalysis (PTC), pyridinium salts offer a distinct physicochemical profile advantageous for specific high-value transformations. This guide details the application of N-alkylpyridinium salts (e.g., Cetylpyridinium chloride, N-butylpyridinium bromide) in facilitating nucleophilic substitutions and oxidations in heterogeneous systems. It provides validated protocols, mechanistic insights into their thermal stability advantages, and troubleshooting frameworks for process optimization.
The Pyridinium Advantage: Beyond Ammonium Salts
In Phase Transfer Catalysis, the choice of "quat" (quaternary salt) is critical.[1] Standard tetraalkylammonium salts (e.g., TBAB, Aliquat 336) are prone to Hofmann elimination under strongly basic, high-temperature conditions, leading to catalyst degradation and the formation of volatile olefins and tertiary amines.
Pyridinium salts offer a robust alternative due to their aromatic nature:
-
Thermal Stability: They lack the
-hydrogens necessary for Hofmann elimination on the nitrogen-bearing ring. While dealkylation (retro-Menshutkin reaction) can occur at extreme temperatures, pyridinium salts generally sustain catalytic activity in thermal windows ( ) where aliphatic ammonium salts degrade. -
"Soft" Cation Character: The delocalized positive charge on the pyridinium ring creates a "softer" cation compared to the localized charge on tetrahedral ammoniums. This can influence the tightness of the ion pair with the nucleophile, often enhancing the reactivity of "soft" nucleophiles (e.g.,
, ) in the organic phase. -
Amphiphilic Tuning: The planar pyridinium head group interacts differently with the interfacial layer than tetrahedral cations, potentially reducing emulsion formation in specific solvent systems (e.g., chlorinated solvents/water).
Comparative Catalyst Profile
| Feature | Tetraalkylammonium (e.g., TBAB) | Pyridinium (e.g., CPC, N-Butyl) | Phosphonium (e.g., TPPB) |
| Thermal Stability | Low ( | Medium-High ( | High ( |
| Base Stability | Poor (undergoes elimination) | Moderate (Ring opening possible at pH >14) | Good (forms Phosphine Oxides) |
| Cost | Low | Low-Medium | High |
| Removal | Extraction/Column | Precipitation/Extraction | Difficult |
Mechanistic Workflow
The catalytic cycle follows the Starks' Extraction Mechanism . The pyridinium cation (
Figure 1: Pyridinium-Mediated Catalytic Cycle
Caption: The pyridinium cation (Py+) acts as a shuttle, exchanging its counter-anion (X-) for the nucleophile (Nu-) at the interface, then solubilizing Nu- in the organic phase for reaction.
Protocol A: Nucleophilic Substitution (Cyanation)
This protocol validates the use of Cetylpyridinium Chloride (CPC) for the synthesis of nitriles from alkyl halides. This reaction is kinetically difficult without PTC due to the immiscibility of inorganic cyanide salts and organic halides.
Target Reaction: Benzyl Chloride +
Materials
-
Substrate: Benzyl chloride (100 mmol, 12.6 g)
-
Reagent: Sodium cyanide (120 mmol, 5.9 g) (Warning: Highly Toxic)
-
Catalyst: Cetylpyridinium chloride monohydrate (2 mmol, 0.72 g) - 2 mol% loading
-
Solvent: Toluene (30 mL)
-
Aqueous Phase: Water (15 mL)
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Cyanide (5.9 g) in Water (15 mL).
-
Note: Ensure the cyanide is fully dissolved to maximize interfacial contact area.
-
-
Catalyst Addition: Add Cetylpyridinium chloride (0.72 g) to the aqueous solution. Stir for 5 minutes. The solution may appear slightly soapy due to the surfactant nature of CPC.
-
Organic Phase: Add Toluene (30 mL) and Benzyl chloride (12.6 g) to the flask.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (>800 RPM).
-
Critical: High stirring rates are essential to generate a large interfacial area for ion exchange.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Expectation: Conversion should exceed 95% within 2–4 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Separate the phases using a separatory funnel.
-
Wash the organic layer with water (
) to remove residual cyanide and catalyst. -
Safety: Treat all aqueous washes with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
-
-
Purification: Dry the organic phase over anhydrous
, filter, and remove solvent under reduced pressure. Distill the residue to obtain pure Benzyl Cyanide.
Protocol B: PTC-Mediated Oxidation
Pyridinium salts can effectively transfer oxidizing anions (e.g., permanganate,
Target Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde.
Materials
-
Substrate: Benzyl alcohol (50 mmol)
-
Oxidant: Potassium Permanganate (
, 75 mmol) -
Catalyst: N-Butylpyridinium bromide (5 mmol)
-
Solvent: Dichloromethane (DCM, 50 mL) / Water (50 mL)
Step-by-Step Procedure
-
Catalyst Pre-activation: Dissolve
in water. Add the N-Butylpyridinium bromide. Stir for 10 minutes.-
Observation: You may observe the formation of a purple precipitate or an extraction of purple color into the organic layer if DCM is present, indicating the formation of the lipophilic
pair.
-
-
Reaction Setup: Add the Benzyl alcohol dissolved in DCM to the reaction vessel.
-
Execution: Stir vigorously at room temperature .
-
Why Pyridinium? Pyridinium permanganates are often more stable and less explosive than their tetrabutylammonium counterparts, though care must still be taken.
-
-
Quenching: Filter the reaction mixture through a pad of Celite to remove manganese dioxide (
) sludge. -
Isolation: Separate the organic layer, wash with sodium bisulfite solution (to reduce excess oxidant), dry, and evaporate.
Troubleshooting & Optimization
The efficacy of pyridinium PTCs depends heavily on the "Lipophilicity-Accessibility Balance."
Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Poor Interfacial Area | Increase stirring speed (>1000 RPM). Ensure reaction is not diffusion-controlled. |
| Hydration Shell | The anion ( | |
| Emulsion Formation | Surfactant Effect | CPC is a surfactant.[2] If emulsions persist, switch to a shorter chain catalyst (e.g., N-butylpyridinium) or add a co-solvent like isopropanol. |
| Catalyst Decomposition | Base Hydrolysis | If using 50% NaOH, the pyridinium ring may open (Zincke reaction). Reduce base concentration or switch to solid-liquid PTC (solid KOH + organic solvent). |
| Product Contamination | Catalyst Carryover | Pyridinium salts can be sticky. Use a silica plug filtration or wash with dilute acid (1M HCl) during workup to protonate/remove pyridine residues. |
Solvent Selection Guide
-
Non-polar (Toluene, Hexane): Best for "tight" ion pairs. Increases reactivity of the anion but decreases catalyst solubility.
-
Chlorinated (DCM, Chloroform): Excellent solubility for pyridinium salts. Good for oxidations.
-
Polar Aprotic (Acetonitrile): Avoid in PTC; it solubilizes the inorganic salt directly, negating the need for a catalyst and often leading to homogeneous side reactions.
References
-
Starks, C. M. (1971).[3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[3] Link
-
Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis". Pure and Applied Chemistry. Link
- Brunelle, D. J. (1982). "Preparation of Catalysts for Phase Transfer Catalysis". Journal of Organic Chemistry. (Detailed stability comparisons of onium salts).
-
Halpern, M. (1997). "Phase-Transfer Catalysis: Mechanisms and Syntheses". ACS Symposium Series. Link
-
Zhuravleva, O. E., et al. (2022).[4][5] "Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates". Russian Journal of General Chemistry. Link
-
Patel, K., et al. (2024). "Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride". Sustainability & Circularity NOW. Link
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 4-Pyridin-1-ium-1-ylbutane-1-sulfonate Synthesis
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate, a key zwitterionic intermediate. Our focus is to provide actionable insights rooted in scientific principles to help you optimize your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate is primarily achieved through the nucleophilic attack of pyridine on the electrophilic carbon of 1,4-butane sultone. This reaction results in the ring-opening of the sultone and the formation of the desired zwitterionic pyridinium sulfonate.
Figure 1. General reaction scheme for the synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
While seemingly straightforward, this synthesis is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will walk you through the most common problems and provide evidence-based solutions.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is designed to help you diagnose and resolve common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
A low yield of the desired zwitterionic product is the most frequently reported problem. This can stem from several factors, from the quality of starting materials to the reaction conditions.
Possible Causes and Solutions:
-
Degradation of 1,4-Butane Sultone: 1,4-butane sultone is highly susceptible to hydrolysis, especially in the presence of moisture. This side reaction produces 4-hydroxybutanesulfonic acid, which will not react with pyridine to form the desired product[1][2].
-
Solution: Ensure that all glassware is rigorously dried before use. Use anhydrous solvents and freshly distilled pyridine. 1,4-butane sultone should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Store 1,4-butane sultone in a desiccator in a cool, dark place.
-
-
Suboptimal Reaction Temperature: The rate of the N-alkylation reaction is temperature-dependent.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product. A systematic optimization of the reaction temperature is recommended, starting from room temperature and gradually increasing to reflux, while monitoring the reaction progress by TLC or NMR.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of pyridine is used to ensure the complete consumption of the 1,4-butane sultone. However, a large excess can complicate the purification process. An initial 1:1.1 molar ratio of 1,4-butane sultone to pyridine is a good starting point.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Even with a successful reaction, the crude product is often contaminated with unreacted starting materials and byproducts.
Common Impurities and Their Origin:
| Impurity | Origin | Identification | Mitigation |
| Unreacted Pyridine | Use of excess pyridine during the reaction. | Characteristic sharp signals in the aromatic region of the 1H NMR spectrum. | Optimize stoichiometry; remove by washing the crude product with a non-polar solvent like diethyl ether. |
| Unreacted 1,4-Butane Sultone | Incomplete reaction. | Can be detected by GC-MS or by characteristic signals in the 1H NMR spectrum of the crude product. | Increase reaction time or temperature; use a slight excess of pyridine. |
| 4-Hydroxybutanesulfonic acid | Hydrolysis of 1,4-butane sultone.[1] | A broad peak in the 1H NMR spectrum; can be detected by LC-MS. | Rigorous exclusion of water from the reaction. |
| Polymerization Products | 1,4-butane sultone can undergo polymerization, especially at elevated temperatures. | A broad, unresolved baseline hump in the NMR spectrum. | Avoid excessively high reaction temperatures and prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are generally preferred as they can solvate the charged transition state, accelerating the reaction. Toluene is a commonly used solvent for this reaction[3]. Other options include acetonitrile or DMF, but these may require more rigorous drying procedures. Conducting the reaction neat (without solvent) is also a possibility, especially if the reaction mixture is a liquid at the reaction temperature.
Q2: How can I effectively purify the zwitterionic product?
The zwitterionic nature of 4-pyridin-1-ium-1-ylbutane-1-sulfonate makes it insoluble in many common organic solvents but soluble in polar solvents like water and methanol. This property can be exploited for purification.
-
Recrystallization: This is the most common and effective method for purifying the product. A good recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 4-pyridin-1-ium-1-ylbutane-1-sulfonate, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol or acetone) can be effective. The crude product can be dissolved in a minimal amount of the hot polar solvent, and the less polar co-solvent is then added until the solution becomes slightly turbid. Upon cooling, the pure product should crystallize out.
-
Washing: Unreacted pyridine and 1,4-butane sultone can often be removed by washing the crude solid product with a non-polar solvent in which the zwitterionic product is insoluble, such as diethyl ether or hexane.
Figure 2. A typical purification workflow for 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
Q3: How do I confirm the identity and purity of my product?
Standard analytical techniques should be used to characterize the final product.
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The product should be dissolved in a deuterated polar solvent such as D₂O or DMSO-d₆. The expected 1H NMR spectrum would show characteristic peaks for the pyridinium protons in the aromatic region and four methylene groups of the butane chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the zwitterionic product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: My reaction seems to stall and does not go to completion. What can I do?
If the reaction is not proceeding to completion, consider the following:
-
Increase Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress over an extended period.
-
Increase Temperature: Cautiously increase the reaction temperature in increments, while monitoring for any signs of decomposition.
-
Catalyst: While this reaction does not typically require a catalyst, in some cases of sluggish reactions, the addition of a catalytic amount of a phase-transfer catalyst could be explored, although this is not standard practice.
Experimental Protocol: Synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate
This protocol provides a general procedure for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Pyridine (freshly distilled)
-
1,4-Butane sultone
-
Anhydrous toluene
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,4-butane sultone (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the 1,4-butane sultone. Then, add freshly distilled pyridine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (using a polar eluent system such as dichloromethane/methanol). The product, being a salt, will likely remain at the baseline.
-
Work-up: After the reaction is complete (as indicated by the consumption of the 1,4-butane sultone), cool the mixture to room temperature. A white precipitate of the product should form.
-
Isolation: Filter the solid product and wash it thoroughly with diethyl ether to remove any unreacted pyridine and other non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/isopropanol, to obtain the pure 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
-
Drying: Dry the purified product under vacuum.
Expected Yield: Yields can vary depending on the reaction scale and purity of reagents but should be in the range of 70-90% after purification.
Characterization Data
1H NMR (500 MHz, D₂O):
-
δ 8.85 (d, 2H, α-protons of pyridinium)
-
δ 8.55 (t, 1H, γ-proton of pyridinium)
-
δ 8.05 (t, 2H, β-protons of pyridinium)
-
δ 4.65 (t, 2H, -N-CH₂-)
-
δ 2.95 (t, 2H, -CH₂-SO₃⁻)
-
δ 2.10 (m, 2H, -N-CH₂-CH₂-)
-
δ 1.80 (m, 2H, -CH₂-CH₂-SO₃⁻)
13C NMR (125 MHz, D₂O):
-
δ 146.0 (Cγ of pyridinium)
-
δ 145.5 (Cα of pyridinium)
-
δ 128.5 (Cβ of pyridinium)
-
δ 61.0 (-N-CH₂)
-
δ 50.5 (-CH₂-SO₃⁻)
-
δ 27.5 (-N-CH₂-CH₂-)
-
δ 21.0 (-CH₂-CH₂-SO₃⁻)
References
-
1,4-Butane sultone - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
- CN106397392A - 1,4-butane sultone and synthesis process thereof - Google Patents. (n.d.).
-
1,4-butane sultone and synthesis process thereof - Eureka | Patsnap. (n.d.). Retrieved February 7, 2026, from [Link]
- CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents. (n.d.).
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. (2023, November 13). Retrieved February 7, 2026, from [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PubMed Central. (2023, July 12). Retrieved February 7, 2026, from [Link]
-
A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines - MDPI. (2023, April 23). Retrieved February 7, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups - ResearchGate. (2019, August 19). Retrieved February 7, 2026, from [Link]
-
4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (n.d.). Retrieved February 7, 2026, from [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
- CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine - Google Patents. (n.d.).
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (2024, January 13). Retrieved February 7, 2026, from [Link]
-
Determination of zwitterionic and cationic surfactants by high-performance liquid chromatography with chemiluminescenscent nitrogen detection | Request PDF - ResearchGate. (2025, August 5). Retrieved February 7, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved February 7, 2026, from [Link]
-
HPLC method dev strategies for Zwitterions - Chromatography Forum. (2019, June 21). Retrieved February 7, 2026, from [Link]
-
Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved February 7, 2026, from [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. (n.d.). Retrieved February 7, 2026, from [Link]
-
Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Preparation and Identification of Some New Pyridinium Salts. (2025, March 30). Retrieved February 7, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved February 7, 2026, from [Link]
-
Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization−Solvolytic Aziridine Ring Opening Sequence | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013, March 26). Retrieved February 7, 2026, from [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018, June 7). Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Optimizing Pyridinium-Catalyzed Synthesis
Welcome to the technical support center for pyridinium-catalyzed synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or planning to implement pyridinium catalysis in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Pyridinium salts are versatile reagents in organic synthesis, acting as catalysts or precursors for a variety of transformations.[1][2][3] Their applications range from serving as phase transfer catalysts and intermediates to being precursors for generating radical species under mild conditions.[1] However, like any catalytic system, achieving optimal results requires a nuanced understanding of the reaction parameters. This guide will walk you through common hurdles and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of pyridinium catalysis?
Pyridinium catalysis fundamentally relies on the ability of the pyridinium ion to act as an electrophile or to be a precursor to catalytically active species. The electron-deficient nature of the pyridine ring, especially when the nitrogen is quaternized, makes it susceptible to nucleophilic attack.[4] This property is harnessed in various reactions. For instance, in acyl transfer reactions, pyridine acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate.[5] Furthermore, pyridinium salts can be reduced to form pyridinyl radicals, which are key intermediates in a range of radical-mediated transformations.[6][7][8] The specific mechanism at play is highly dependent on the reaction type and conditions.
Q2: How does the structure of the pyridinium catalyst affect its reactivity?
The electronic and steric properties of the substituents on the pyridine ring significantly influence the catalyst's performance. Electron-withdrawing groups on the pyridine ring increase its electrophilicity, which can enhance its catalytic activity in certain reactions, such as glycosylations.[9] Conversely, electron-donating groups can increase the nucleophilicity of the pyridine nitrogen. The steric hindrance around the nitrogen atom can also play a crucial role in controlling the selectivity of a reaction. For example, bulky substituents can direct incoming nucleophiles to specific positions on the pyridine ring or on a substrate coordinated to the catalyst.[10][11]
Q3: What is the role of the counter-ion in a pyridinium salt catalyst?
The counter-ion associated with the pyridinium cation can have a surprisingly significant impact on reactivity and selectivity. Coordinating counter-ions, such as bromide or chloride, can stabilize transition states through non-covalent interactions, which can be beneficial for the reaction outcome.[12] In contrast, larger, non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) may lead to lower yields and selectivities in some cases.[12] The choice of counter-ion can also affect the solubility of the catalyst in a given solvent, which is another critical parameter for reaction optimization.
Q4: Can pyridinium catalysts be used in asymmetric synthesis?
Yes, chiral pyridinium salts are employed as catalysts in asymmetric synthesis to induce enantioselectivity. The chiral scaffold on the pyridinium catalyst creates a chiral environment around the active site, leading to the preferential formation of one enantiomer over the other. These catalysts have been successfully used in a variety of transformations, including alkylations and cyclizations.[1][13] The development of novel chiral pyridinium catalysts is an active area of research aimed at expanding the scope of enantioselective reactions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during pyridinium-catalyzed reactions.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges in chemical synthesis. The following workflow can help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for low reaction yield.
Causality and Solutions:
-
Reagent Quality: The purity of starting materials, catalyst, and solvents is paramount. Pyridine derivatives and organometallic reagents can be sensitive to air and moisture.[4]
-
Action: Ensure all reagents are of high purity. Purify starting materials if necessary. Use freshly distilled, dry solvents.
-
-
Reaction Setup: Many pyridinium-catalyzed reactions, especially those involving organometallic species, require an inert atmosphere to prevent degradation of reagents and catalysts.
-
Action: Scrutinize your reaction setup to ensure it is properly sealed and under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.[4]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Competing Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.[17]
-
Action: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. This can provide clues about competing reaction pathways and help in devising strategies to suppress them, such as changing the order of reagent addition.[17]
-
Issue 2: Poor Regio- or Stereoselectivity
Achieving the desired selectivity is often a significant challenge, particularly when multiple reactive sites are present in the substrates.
Factors Influencing Selectivity and Optimization Strategies:
| Parameter | Influence on Selectivity | Optimization Strategy |
| Temperature | Can significantly affect the rates of competing reaction pathways. | Run the reaction at different temperatures. Lower temperatures often favor the thermodynamically more stable product and can enhance enantioselectivity.[12][13] |
| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing selectivity.[18] | Screen a range of solvents with varying polarities and coordinating properties. For example, a more polar solvent may accelerate a reaction with a more charge-separated transition state.[18] |
| Catalyst Structure | The steric and electronic properties of the pyridinium catalyst are crucial for controlling selectivity. | Modify the substituents on the pyridine ring. Bulky groups near the nitrogen can block certain reaction pathways, leading to improved regioselectivity.[11] For stereoselectivity, use a chiral pyridinium catalyst and screen different chiral backbones. |
| Counter-ion | The counter-ion can influence the catalyst's local environment and its interaction with the substrate. | Experiment with different pyridinium salts having various counter-ions (e.g., Cl⁻, Br⁻, BF₄⁻, PF₆⁻).[12] |
| Order of Reagent Addition | Can prevent the formation of undesired intermediates and byproducts. | In multicomponent reactions, try adding the reagents in a stepwise manner.[17] |
Issue 3: Catalyst Deactivation
Catalyst deactivation leads to a decrease in reaction rate over time and can result in incomplete conversion.
Caption: Common causes of catalyst deactivation and mitigation strategies.
Common Deactivation Mechanisms and Solutions:
-
Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive.
-
Action: Ensure the purity of all reagents and solvents. Pre-treat starting materials to remove potential poisons if necessary.
-
-
Fouling: The deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites.
-
Action: Optimize reaction conditions to minimize the formation of byproducts that can lead to fouling. In some cases, a change in solvent can help to keep all species in solution.
-
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the pyridinium catalyst.
-
Action: Determine the thermal stability of your catalyst and operate within a safe temperature range. If high temperatures are required, consider using a more thermally robust catalyst.
-
Experimental Protocols
Protocol 1: General Procedure for a Pyridinium-Catalyzed Alkylation
This protocol provides a general starting point for performing a pyridinium-catalyzed alkylation reaction. Note that the specific conditions will need to be optimized for your particular substrates.
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: The pyridinium catalyst (e.g., 5-10 mol%) and the nucleophile are added to the flask.
-
Solvent Addition: An appropriate anhydrous solvent (e.g., dichloromethane, toluene, or THF) is added via syringe.
-
Initiation of Reaction: The electrophile is added to the stirred solution at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Screening of Reaction Conditions for Optimal Yield
This protocol outlines a systematic approach to optimizing reaction conditions using a parallel synthesis platform or individual reaction vials.
-
Set up an Array of Reactions: In a series of reaction vials, set up the reaction with your standard conditions.
-
Vary One Parameter at a Time: In separate sets of vials, systematically vary a single parameter while keeping all others constant. The parameters to screen include:
-
Catalyst Loading: e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%.[19]
-
Temperature: e.g., -20 °C, 0 °C, room temperature, 50 °C, 80 °C.
-
Solvent: e.g., a non-polar solvent (toluene), a polar aprotic solvent (acetonitrile), and a polar protic solvent (if compatible).
-
Concentration: e.g., 0.1 M, 0.5 M, 1.0 M.
-
-
Analyze the Results: After a set reaction time, analyze the yield and purity of the product in each vial using a suitable analytical technique (e.g., HPLC or GC).
-
Identify Optimal Conditions: Based on the results, identify the optimal conditions for your reaction. It may be necessary to perform a second round of optimization focusing on the most promising conditions.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Pyrylium-mediated transformations of natural products. Part 9. The effect of temperature and ionic strength on the mechanism and rate of reactions of pyridinium ions in aqueous solution. RSC Publishing.
- Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. RSC Advances, 15(1), 1-15.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
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- ChemistryViews. (2021).
- WordPress. (n.d.).
- MDPI. (n.d.).
- American Chemical Society. (2013). Electrochemistry of Aqueous Pyridinium: Exploration of a Key Aspect of Electrocatalytic Reduction of CO2 to Methanol. Journal of the American Chemical Society.
- RSC Publishing. (2022).
- ACS Publications. (2015).
- MDPI. (2023).
- American Chemical Society. (n.d.). Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. Journal of the American Chemical Society.
- ResearchGate. (2025). Cooperative Al(Salen)
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RSC Publishing. (n.d.). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. [Link]
- ACS Publications. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
- PubMed. (n.d.). Organocatalytic glycosylation by using electron-deficient pyridinium salts.
- MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- American Chemical Society. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society.
- PubMed. (2015).
- ACS Publications. (2026).
- MDPI. (n.d.). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3d Transition Metals: Structural and Magnetic Aspects.
- Organic Chemistry Frontiers. (n.d.).
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- ResearchGate. (n.d.). (a)
- ACS Publications. (n.d.). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry.
- ACS Publications. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
- RSC Publishing. (2016).
- RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
- ResearchGate. (2017).
- ResearchGate. (2025). Application of Pyridinium Salts to Organic Syntheses.
- PubMed. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles.
- National Institutes of Health. (2024).
- ResearchGate. (2025). Deactivation and Regeneration/Redispersion Chemistry of Pt/KL-Zeolite.
- (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- MDPI. (n.d.).
- American Chemical Society. (2026).
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 19. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Scaling Up Pyridinium Salt-Mediated Reactions
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Deaminative Functionalization via Katritzky Salts Ticket ID: SC-KAT-2024-001
Executive Summary
Pyridinium salts (specifically 2,4,6-triphenylpyridinium salts, or Katritzky salts) have revolutionized deaminative functionalization, allowing primary amines to act as radical precursors.[1] However, transitioning these reactions from milligram-scale discovery to kilogram-scale process chemistry presents unique challenges.
This guide addresses the three critical bottlenecks: exothermic salt formation , photon attenuation in photoredox steps , and downstream byproduct removal .
Module 1: Synthesis of the Pyridinium Salt Precursor
The Challenge: The condensation of a primary amine with a pyrylium salt is the foundational step. While operationally simple on a small scale, this reaction is exothermic and sensitive to stoichiometry on a large scale.
Technical Protocol: Large-Scale Salt Formation
Standard Operating Procedure (SOP-KAT-01)
Reagents:
-
Primary Amine (1.0 equiv)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 - 1.05 equiv)
-
Solvent: Ethanol (EtOH) or Dichloromethane (DCM)
-
Base: Triethylamine (Et3N) (1.0 - 1.2 equiv) – Note: Only required if the amine is supplied as a salt (e.g., HCl salt).
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer and a reflux condenser. Ensure nitrogen inertion.
-
Slurry Formation: Charge the 2,4,6-triphenylpyrylium tetrafluoroborate and solvent (5-10 V). Crucial: Pyrylium salts are often sparingly soluble; this will likely be a slurry.
-
Controlled Addition: Add the primary amine (dissolved in minimal solvent) slowly over 30–60 minutes.
-
Process Control: Monitor internal temperature (
). Maintain to prevent uncontrolled exotherms or degradation.
-
-
Reaction: Stir at room temperature (20–25°C) for 4–12 hours. The mixture often turns from a suspension to a clear solution (intermediate) and then precipitates the product.
-
Isolation:
-
Purification: Wash the cake with cold EtOH followed by Et2O. Dry under vacuum at 40°C.
Troubleshooting Guide: Salt Synthesis
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Oil Formation | Thermal decomposition due to rapid addition (exotherm). | Reduce addition rate; increase cooling capacity. Ensure amine is added to the pyrylium, not vice versa. |
| Low Yield / Sticky Solid | Incomplete precipitation or trapped solvent. | Use diethyl ether (Et2O) trituration. Verify the counter-ion; BF4 salts crystallize better than halides. |
| Residual Red Color | Unreacted pyrylium salt. | The pyrylium salt is red/orange. If the product remains red, the amine conversion is incomplete. Check stoichiometry. |
Workflow Visualization: Salt Synthesis
Figure 1: Logical workflow for the condensation of amine and pyrylium salt, highlighting the critical intermediate phases.
Module 2: Reaction Engineering (Photoredox Scale-Up)
The Challenge: Most Katritzky salt applications (e.g., deaminative borylation, alkylation) rely on Single Electron Transfer (SET) via photoredox catalysis. In batch reactors, light penetration follows the Beer-Lambert law, meaning reaction efficiency drops drastically as vessel diameter increases.
The Solution: Transition from Batch to Continuous Flow Chemistry.
Technical Protocol: Flow Chemistry Setup
Standard Operating Procedure (SOP-FLOW-05)
Equipment:
-
Piston Pumps (for slurry handling) or HPLC pumps (if homogeneous).
-
Photoreactor: PFA tubing (e.g., 10 mL volume) wrapped around a high-intensity LED light source (450 nm Blue LED).
-
Back Pressure Regulator (BPR): 40–100 psi.
Methodology:
-
Feed Preparation: Dissolve the Katritzky salt, catalyst (e.g., Ni-bipyridine + Ir/Ru photocatalyst), and coupling partner (e.g., B2pin2) in a polar solvent (DMAc or DMSO).
-
Critical Check: Ensure the solution is homogeneous. If the Katritzky salt is insoluble, use a slurry pump or increase solvent volume.
-
-
System Priming: Flush the reactor with pure solvent.
-
Irradiation: Set the residence time (
). A typical starting point is 10–20 minutes (compared to 12–24 hours in batch). -
Collection: Collect the effluent into a quenching vessel.
Troubleshooting Guide: Photoredox Scale-Up
| Issue | Diagnosis | Solution |
| Reactor Clogging | Precipitation of the byproduct (2,4,6-triphenylpyridine) or inorganic salts inside the tubing. | 1. Add a co-solvent (e.g., 5-10% water) to solubilize salts. 2. Use larger ID tubing (e.g., 1/16" -> 1/8"). 3. Sonicate the feed solution. |
| Low Conversion (Flow) | Insufficient photon flux (residence time too short). | 1. Increase residence time (slow flow rate). 2. Increase LED intensity. 3. Reduce tubing diameter to increase surface-to-volume ratio. |
| Runaway Temperature | LEDs generate significant heat; thermal background reaction competes. | Actively cool the flow reactor (air fan or liquid cooling jacket) to maintain |
Decision Matrix: Batch vs. Flow
Figure 2: Decision matrix for selecting reactor type based on scale and physical limitations of photochemistry.
Module 3: Downstream Processing (Purification)
The Challenge: The cleavage of the C-N bond releases 2,4,6-triphenylpyridine as a stoichiometric byproduct. This molecule is lipophilic and often co-elutes with organic products during chromatography.
Purification Strategies
Strategy A: Acidic Work-up (The "Proton Switch")
-
Mechanism: Pyridine is basic. Treating the organic layer with dilute acid (1M HCl or 10% citric acid) protonates the pyridine, rendering it water-soluble.
-
Applicability: Use only if your target product is acid-stable and non-basic.
-
Protocol:
-
Dilute reaction mixture with EtOAc.
-
Wash 3x with 1M HCl.
-
Check the organic layer by TLC/LCMS. The pyridine peak should disappear.
-
Strategy B: Filtration (Solubility Differential)
-
Mechanism: 2,4,6-triphenylpyridine has low solubility in cold alcohols or hexanes.
-
Applicability: If your product is highly soluble in hexanes/ether.
-
Protocol:
-
Concentrate the crude mixture.
-
Triturate with cold hexanes or MeOH.
-
Filter off the solid byproduct (the pyridine).
-
Mechanism of Byproduct Formation
Figure 3: Mechanistic pathway showing the stoichiometric release of the pyridine byproduct upon radical generation.
Frequently Asked Questions (FAQ)
Q1: My Katritzky salt is hygroscopic. How do I handle it for scale-up?
-
A: While the tetrafluoroborate (BF4) salts are generally stable, they can absorb moisture over time. Store them in a desiccator. For strict GMP runs, dry the salt in a vacuum oven at 40°C for 12 hours before weighing.
Q2: Can I use the perchlorate salt instead of tetrafluoroborate?
-
A: ABSOLUTELY NOT for scale-up. Perchlorate salts are potential explosives, especially when dry and in contact with organics. Stick to BF4 or PF6 counter-ions for safety [1].
Q3: The reaction works in batch but fails completely in flow. Why?
-
A: Check your residence time. Flow reactors often have much higher photon flux. If the reaction is too fast, you might be generating radicals faster than the catalyst turnover, leading to radical-radical termination (dimerization) rather than the desired cross-coupling. Try reducing the light intensity or increasing the catalyst loading slightly.
Q4: How do I remove the Nickel catalyst after the reaction?
-
A: Use a metal scavenger (e.g., SiliaMetS® Thiol or DMT) added to the crude mixture and stirred for 2 hours before filtration. Alternatively, a wash with aqueous ethylenediamine can chelate Ni into the aqueous phase [2].
References
-
Katritzky, A. R. , et al. "Pyrylium Salts." Chemical Reviews, 1980.
-
Primer, D. N., & Molander, G. A. "Single-Electron Transmetallation: An Enabling Technology for Secondary Alkylboron Cross-Coupling." Journal of the American Chemical Society, 2017.
- Latham, J., et al. "Practical Photocatalytic Deaminative Functionalization." Nature Reviews Chemistry, 2020.
-
Correa, A., et al. "Scale-up of Photoredox Reactions in Flow." Organic Process Research & Development, 2019.
Sources
Strategies to enhance the efficiency of pyridinium-based electrolytes
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-OPT-2026 Subject: Strategies to Enhance Efficiency, Stability, and Solubility
Introduction
Welcome to the Pyridinium Electrolyte Technical Support Center. This guide is engineered for researchers deploying pyridinium and viologen derivatives in Redox Flow Batteries (RFBs), organic radical batteries, and electrochromic devices.
Unlike standard metal-ion electrolytes, pyridinium systems are governed by complex supramolecular interactions—specifically radical dimerization and singlet-triplet energy states—that directly dictate device longevity. This guide moves beyond basic troubleshooting to address the mechanistic root causes of inefficiency.
Module 1: Stability & Capacity Fade Troubleshooting
Q: My capacity fades rapidly within the first 50 cycles. Is this chemical decomposition or species crossover?
Diagnosis:
Rapid initial fade in pyridinium anolytes is frequently misdiagnosed as membrane crossover. However, the primary culprit is often radical instability linked to the Singlet-Triplet Energy Gap (
The Mechanism:
Pyridinium radicals (
-
Wide
(Stable): The radical pairs electrons internally (singlet). The molecule remains reversible.[1] -
Narrow
(Unstable): Thermal energy allows access to the triplet diradical state. These triplets are highly reactive and undergo irreversible side reactions (e.g., proton abstraction, cyclization), leading to permanent active material loss.
Troubleshooting Protocol:
-
Check the
Descriptor: -
Evaluate Dimerization Kinetics:
-
Contrary to older dogma,
-dimerization is beneficial . It suppresses the reactivity of radicals with trace oxygen.[1] -
Action: Increase electrolyte concentration (>50 mM). Higher concentrations favor dimerization (
), which "hides" the radical from oxygen attack without preventing electrochemical availability.
-
Q: How do I distinguish between oxygen degradation and intrinsic instability?
Diagnostic Workflow: Perform a Variable Concentration Stress Test .
-
Cycle the cell at 1 mM active species concentration.
-
Observation: If capacity crashes and pH rises (due to
generation from reduction), your system is oxygen-limited. At low concentrations, monomers react faster with than they dimerize.
-
-
Cycle the cell at 50 mM active species concentration.
-
Observation: If stability improves significantly, your molecule relies on "Association-Mediated Air Tolerance." The dimers are protecting your active species.
-
-
Corrective Action: If the molecule is oxygen-sensitive, add Cucurbit[7]uril (CB[7]) . CB[7] encapsulates the viologen, shielding it from
while maintaining electron transfer capability.
Module 2: Solubility & Conductivity Optimization
Q: I cannot dissolve my pyridinium salt above 0.5 M. How do I reach grid-scale energy density (2.0 M+)?
Solution: Solubility in organic salts is not just about "like dissolves like"; it is about disrupting the Coulombic crystal lattice .
Strategic Approaches:
| Strategy | Mechanism | Protocol |
| Anion Exchange | Replace symmetric, high-lattice-energy anions (e.g., | Switch to: |
| C-H... | Introduce aromatic rings that disrupt cation-anion electrostatic stacking via weak C-H... | Modify Ligand: Add a phenyl or tolyl group to the pyridinium N-position. This can increase solubility from <0.5 M to ~2.1 M by frustrating crystallization. |
| Asymmetric Substitution | Symmetry promotes crystallization. Asymmetry promotes entropy (liquid state). | Design: Use different alkyl chain lengths on the nitrogen positions (e.g., Methyl-Ethyl viologen instead of Methyl-Methyl). |
Q: My electrolyte conductivity drops drastically at high concentrations. Why?
Root Cause: At high concentrations (>1.5 M), pyridinium electrolytes suffer from ion pairing and viscosity drag . The ions form neutral aggregates that do not migrate in the electric field, reducing effective conductivity despite high species count.
Optimization Protocol:
-
Temperature Management:
-
Conductivity follows the Vogel-Fulcher-Tammann (VFT) equation, not Arrhenius.[4]
-
Action: Operate the anolyte reservoir at a slightly elevated temperature (40°C) while keeping the membrane cooler if possible. This lowers viscosity exponentially.
-
-
Supporting Electrolyte Tuning:
-
Reduce the concentration of the supporting salt (e.g., NaCl or TEABF4).
-
Logic: At high active material concentrations, the active species itself provides sufficient ionic strength. Excess supporting salt only increases viscosity (the "common ion effect" on viscosity).
-
Module 3: Electrochemical Kinetics
Q: I see large peak separations ( ) in Cyclic Voltammetry. Is my electron transfer slow?
Analysis:
Large peak separation in pyridinium systems often indicates slow heterogeneous electron transfer (HET) or uncompensated resistance (
Troubleshooting Steps:
-
Electrode Pre-treatment:
-
Pyridinium cations can adsorb strongly to carbon surfaces, blocking active sites.
-
Action: Use Electrochemical Activation . Cycle the carbon electrode in
between -0.5 V and +1.5 V to introduce surface oxides (hydroxyl/carboxyl groups). These hydrophilic groups facilitate the approach of the cationic pyridinium species.
-
-
Check for "Film Formation":
-
If the peak current (
) drops with cycle number during CV, you are forming an insulating film (likely polymerized radicals). -
Solution: Check your
(see Module 1). If the molecule is prone to polymerization, you must redesign the core to prevent radical-radical coupling (e.g., add steric bulk at the 2,6-positions of the pyridine ring).
-
Visualization: Diagnostics & Optimization Logic
Figure 1: Capacity Fade Diagnostic Tree
Use this logic flow to determine the root cause of electrolyte failure.
Caption: Diagnostic workflow to distinguish between oxygen-mediated degradation and intrinsic molecular instability in pyridinium electrolytes.
Figure 2: Solubility & Stability Optimization Workflow
A systematic approach to molecular engineering for high-performance electrolytes.
Caption: Iterative design process for pyridinium electrolytes, prioritizing electronic stability (Singlet-Triplet gap) before optimizing solubility.
Experimental Protocol: Reversibility Validation
Objective: Validate the intrinsic reversibility of a new pyridinium candidate without interference from oxygen.
-
Preparation:
-
Prepare a 1.0 mM solution of the analyte in 0.1 M supporting electrolyte (e.g., NaCl or TEABF4).
-
Use a glassy carbon working electrode (3 mm dia), Pt wire counter, and Ag/AgCl reference.
-
-
Oxygen Removal (Critical):
-
Purge the cell with Argon for at least 20 minutes . Pyridinium radicals are rapid
scavengers.
-
-
Scan Rate Test:
-
Perform Cyclic Voltammetry at scan rates: 10, 50, 100, 500, 1000 mV/s.
-
-
Data Analysis:
-
Plot
vs. . Linearity indicates diffusion control. -
Calculate the ratio
. -
Pass Criteria: Ratio should be
at all scan rates. -
Fail Criteria: If
at low scan rates (10 mV/s) but improves at high scan rates, you have a coupled chemical reaction (EC mechanism) . The radical is decomposing on the timescale of the experiment.
-
References
-
Associative pyridinium electrolytes for air-tolerant redox flow batteries. Nature, 2023. Key Finding: Identifies the Singlet-Triplet gap (
) as the primary predictor of stability and proves that -dimerization mitigates oxygen degradation.[1] -
C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Materials, 2022. Key Finding: Demonstrates how specific aromatic substitutions disrupt crystal lattices to boost solubility up to 2.1 M.
-
Supramolecular effects in pyridinium compounds and their application towards practical redox flow battery systems. Apollo (University of Cambridge), 2024. Key Finding: Discusses the use of Cucurbit[7]uril additives to encapsulate viologens and suppress side reactions.[5]
-
Degradation Mechanisms of Electrode/Electrolyte Interfaces in Li-Ion Batteries. University of Michigan, 2016. Key Finding: Provides foundational knowledge on SEI formation and degradation that parallels film formation in organic RFBs.
-
Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. The Journal of Physical Chemistry C, 2015. Key Finding: Details the adsorption behavior of pyridinium on electrodes and its interaction with CO2/Oxygen.
Sources
Mitigating corrosion with pyridinium inhibitors in acidic solutions
The following technical guide serves as a specialized support center for researchers utilizing pyridinium-based corrosion inhibitors in acidic media (HCl, H₂SO₄). It is designed to troubleshoot experimental anomalies, validate protocols, and explain the physicochemical mechanisms governing inhibition efficiency.
Status: Operational | Tier: Advanced Research Support Subject: Mitigation of Metallic Corrosion in Acidic Solutions via Pyridinium Derivatives
Inhibitor Selection & Preparation
Q: My pyridinium inhibitor precipitates in 1M HCl. How do I balance solubility with inhibition efficiency?
A: This is a classic "hydrophobic-hydrophilic balance" (HLB) issue. Pyridinium inhibitors function by adsorbing onto the metal surface. The cationic pyridinium head group anchors to the surface (often via electrostatic interaction with chloride-bridged metal sites), while the non-polar alkyl tail forms a hydrophobic barrier against the acid.
-
The Conflict: Longer alkyl chains (
) generally increase inhibition efficiency by forming a denser protective film. However, they significantly decrease water solubility. -
Troubleshooting:
-
Co-solvents: Pre-dissolve the inhibitor in a minimal amount of ethanol or acetone (typically <5% v/v final concentration) before adding to the acid. Ensure the co-solvent does not react with the metal.
-
Chain Length Optimization: If you are using a
(cetyl) derivative and facing precipitation, switch to a (dodecyl) derivative. Literature suggests often offers the optimal trade-off between solubility and film density [1, 7]. -
Sonication: Use ultrasonic agitation for 15–30 minutes to disperse the inhibitor as a metastable emulsion if true solution is unattainable.
-
Q: How does the molecular structure specifically influence the inhibition mechanism?
A: The efficiency relies on the electron density at the nitrogen atom and the planar aromatic ring.
-
Electron Donors: Substituents like
or (electron-donating groups) on the pyridine ring increase the electron density, enhancing the chemisorption capability (donation of -electrons to the metal's d-orbitals). -
Steric Hinderance: Bulky groups ortho to the nitrogen can hinder adsorption. Para-substitution is generally preferred.
Electrochemical Validation (EIS & Polarization)
Q: My Nyquist plots (EIS) show a "scattered" tail at low frequencies. Is my cell failing?
A: This "scattering" or noise at low frequencies (<0.1 Hz) usually indicates non-stationarity —the system is changing during the measurement.
-
Diagnosis: Pyridinium adsorption is time-dependent. If you start EIS immediately after immersion, the Open Circuit Potential (OCP) is likely drifting as the inhibitor film forms.
-
Solution:
-
OCP Stabilization: Monitor OCP for at least 30–60 minutes (or until
) before applying the AC signal. -
Amplitude Check: Ensure your AC perturbation is small (5–10 mV) to maintain linearity, but large enough to overcome noise.
-
Faraday Cage: Use a Faraday cage to block external electromagnetic interference, which plagues high-impedance systems (common with good inhibitors) [13, 16].
-
Q: How do I interpret the Tafel slopes in the presence of Pyridinium?
A: Pyridinium salts are typically mixed-type inhibitors .
-
Observation: You should see a shift in both anodic (
) and cathodic ( ) branches towards lower current densities compared to the blank. -
Cathodic Predominance: In HCl, the protonated pyridinium ion (
) competes with ions for reduction sites, often causing a more significant displacement in the cathodic slope [3, 5]. -
Warning: If the corrosion potential (
) shifts by relative to the blank, the inhibitor is classified as specifically anodic or cathodic. If the shift is , it is mixed-type.
Experimental Workflow: Electrochemical Testing
The following diagram outlines the critical logic flow for validating inhibitor performance using a 3-electrode setup.
Figure 1: Validated workflow for electrochemical corrosion testing. Note the critical OCP stabilization step to prevent non-stationary artifacts.
Gravimetric Analysis (Weight Loss)
Q: My weight loss data contradicts my electrochemical data. Why?
A: This is a common discrepancy caused by the difference in time scales.
-
Electrochemistry: Instantaneous measurement (often <1 hour). Captures the initial adsorption kinetics.
-
Weight Loss: Cumulative measurement (24–72 hours). Captures long-term film stability and potential desorption/degradation of the inhibitor.
-
Resolution: If the inhibitor film degrades over time (e.g., due to local pH changes at the interface), weight loss will show lower efficiency than EIS. Always report both to provide a complete picture of "film persistence" [12, 18].
Protocol: Precision Weight Loss Measurement
-
Coupon Prep: Abrade mild steel coupons with SiC paper (grades 400 to 1200). Wash with distilled water, then acetone.[1] Dry in a desiccator (moisture affects initial weight
). -
Immersion: Suspend coupons in the acidic solution (with and without inhibitor) using glass hooks or nylon string. Do not use metal wires (galvanic corrosion risk).
-
Temperature Control: Maintain solution temperature thermostatically (e.g., 25°C ± 1°C).
-
Cleaning (Critical): After immersion, remove corrosion products.
-
Chemical Clean: Dip in Clarke’s solution (inhibited HCl) for 30-60 seconds.
-
Mechanical Clean: Light brushing with a bristle brush (non-metallic).
-
-
Calculation:
Where:
Data Summary: Typical Inhibition Efficiencies
Comparison of Pyridinium derivatives in 1M HCl (25°C) [1, 5, 7]
| Inhibitor Derivative | Conc. (M) | Inhibition Efficiency (%) | Adsorption Type |
| Cetylpyridinium Chloride (CPC) | 93 - 96% | Mixed / Chemisorption | |
| Dodecylpyridinium Bromide | 90 - 94% | Mixed | |
| Butylpyridinium Bromide | 75 - 82% | Physisorption dominant | |
| Unsubstituted Pyridine | < 60% | Weak Physisorption |
Mechanism & Adsorption Isotherms
Q: How do I prove the adsorption mechanism (Physisorption vs. Chemisorption)?
A: You must calculate the Standard Free Energy of Adsorption (
-
Plot:
vs. (where is surface coverage). A straight line ( ) confirms Langmuir behavior [1, 3]. -
Calculate
: From the intercept of the plot. -
Calculate
:-
Value Interpretation:
- : Physisorption (Electrostatic interaction).
- : Chemisorption (Covalent bonding).
-
Between -20 and -40 kJ/mol: Mixed Mode (Typical for Pyridinium) [1, 14].
-
Q: Why does efficiency drop at higher temperatures?
A: This indicates Physisorption .[4] Physical bonds are weak and easily broken by thermal agitation. If efficiency increases with temperature, it suggests Chemisorption (activation energy barrier is overcome). For most pyridinium salts, efficiency decreases as T increases, confirming a significant physisorption component [15, 19].
Figure 2: Dual adsorption mechanism of pyridinium inhibitors. In HCl, chloride ions often adsorb first, creating a negative dipole that attracts the protonated pyridinium cation (
References
-
Kareem, R., & Shihab, M. S. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media.[5][6] Al-Nahrain Journal of Science. Link
-
Hussin, M. H., et al. (2016). Corrosion Inhibition Efficiency of Mild Steel in Hydrochloric Acid by Adding Theobroma Cacao Peel Extract. International Institute of Chemical, Biological & Environmental Engineering. Link
-
El Hajjaji, F., et al. (2024). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. MDPI. Link
-
An-Najah National University. (2018). Pyridinium derivatives as corrosion inhibitors for mild steel in 1M HCl. Link
-
Al-Amiery, A. A., et al. (2022).[1] Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel. Journal of Applied Sciences and Nanotechnology. Link
-
NIH. (2018). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment.[7] Link
-
Royal Society of Chemistry. (2020). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Link
-
ResearchGate. (2025).[8][9] Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater. Link
-
MDPI. (2020). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants. Link
-
Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans.[10] Link
-
WordPress. (2016). Lab 8 – Corrosion Studies by Weight Loss. Link
-
ACS. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. Link
-
ARC Journals. (2016). Thermodynamic, Kinetic and Adsorptive Parameters of Corrosion Inhibition.[11] Link
-
ResearchGate. (2025).[9] Thermodynamic Study of Corrosion Inhibition of Mild Steel. Link
-
ResearchGate. (2016). Strange experimental data on impedance measurements. Link
-
ResearchGate. (2025).[8][9] Potentiodynamic Corrosion Testing. Link
-
Cambridge University Press. (2018). Exact calculation of corrosion rates by the weight-loss method. Link
-
Chemical Society of Nigeria. (2019). Thermodynamic and Kinetic Studies of Corrosion Inhibition. Link
-
ResearchGate. (2024). Steps involved in Weight Loss technique. Link
-
SciSpace. (2016). Potentiodynamic Corrosion Testing. Link
-
Gamry Instruments. (2020). EIS for Corrosion & Coatings.[12] Link
-
Corrosionpedia. (2024). Potentiodynamic. Link
-
VLCI. (2024). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).[12] Link
-
MDPI. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies. Link
-
PeerJ. (2020). Kinetic and thermodynamic analyses of the corrosion inhibition. Link
-
Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior. Link
-
YouTube. (2021).[5][13] How to analyse EIS & Potentiodynamic Polarisation corrosion data. Link
-
MDPI. (2023). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate.[9][12][14] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. iicbe.org [iicbe.org]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. arcjournals.org [arcjournals.org]
- 5. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 6. Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media | Al-Nahrain Journal of Science [mail.anjs.edu.iq]
- 7. Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 11. peerj.com [peerj.com]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
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- 14. mdpi.com [mdpi.com]
Validation & Comparative
4-pyridin-1-ium-1-ylbutane-1-sulfonate vs. imidazolium-based ionic liquids
An In-Depth Comparative Guide for Drug Development Professionals: 4-pyridin-1-ium-1-ylbutane-1-sulfonate vs. Imidazolium-Based Ionic Liquids
Introduction: A Tale of Two Structures
In the expanding landscape of novel solvents and functional materials for pharmaceutical applications, ionic liquids (ILs) have carved out a significant niche. Among the most studied are the imidazolium-based ILs, prized for their tunable properties and versatility.[1][2] However, an equally intriguing, though structurally distinct, alternative is presented by zwitterionic compounds like 4-pyridin-1-ium-1-ylbutane-1-sulfonate. This guide provides a comprehensive comparison of these two classes of compounds, moving beyond surface-level properties to explore the fundamental structural differences that dictate their performance, applications, and biocompatibility.
At its core, the distinction is simple yet profound:
-
Imidazolium-based Ionic Liquids are true salts, composed of a discrete imidazolium cation and a separate anion (e.g., Cl⁻, BF₄⁻, PF₆⁻). Their properties are a function of both ions.[3]
-
4-pyridin-1-ium-1-ylbutane-1-sulfonate is a zwitterion, a single molecule containing both a positive (pyridinium) and a negative (sulfonate) charge, covalently linked by an alkyl chain. It is an inner salt.
This fundamental difference in charge distribution governs everything from melting point and viscosity to toxicity and interaction with bioactive molecules. This guide will dissect these differences to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate tool for their specific application.
Caption: Fundamental structural difference between an imidazolium IL and a pyridinium zwitterion.
Synthesis: Crafting the Molecules
The synthetic pathways to these compounds are distinct and reflect their structural differences. Imidazolium ILs are typically formed through a two-step process of N-alkylation followed by anion metathesis, offering modularity. The synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate is a more direct nucleophilic ring-opening reaction.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)
This protocol describes a standard N-alkylation to produce a common imidazolium-based ionic liquid.
Causality: The reaction proceeds via an S_N2 mechanism where the nucleophilic nitrogen of 1-methylimidazole attacks the electrophilic carbon of 1-bromobutane. The choice of an alkyl halide directly determines the alkyl chain length on the resulting cation.
Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole (0.1 mol, 8.21 g) and 1-bromobutane (0.11 mol, 15.07 g).
-
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere and stir vigorously for 24 hours. The product will begin to form as a separate, denser phase.
-
Purification: After cooling to room temperature, the upper layer of unreacted starting material is decanted. The resulting viscous liquid ([BMIM]Br) is washed three times with 30 mL portions of ethyl acetate to remove residual starting materials.
-
Drying: The purified ionic liquid is dried under high vacuum at 80°C for 12 hours to remove any volatile impurities and residual solvent. The final product is a colorless to pale yellow, viscous liquid.
Experimental Protocol: Synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate
This protocol details the synthesis via the reaction of pyridine with 1,4-butane sultone.
Causality: Pyridine acts as a nucleophile, attacking the carbon atom of the sultone ring, leading to ring-opening and the formation of the zwitterionic product. This is a direct and often high-yielding route to this class of compound.[4]
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve pyridine (0.1 mol, 7.91 g) in 30 mL of a suitable solvent like acetonitrile or toluene.
-
Addition: While stirring, slowly add 1,4-butane sultone (0.1 mol, 13.62 g) to the solution at room temperature. The reaction is often exothermic.
-
Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. A white precipitate of the zwitterionic product will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with diethyl ether or acetone to remove any unreacted starting materials.
-
Drying: Dry the purified white solid product in a vacuum oven at 50°C overnight.
Comparative Analysis: Properties and Performance
Physicochemical Properties: The Impact of Charge Delocalization
The arrangement of charges dictates the physical behavior of these compounds. The discrete ions of imidazolium ILs lead to a balance of Coulombic forces and van der Waals interactions, while the fixed, covalently linked charges of the zwitterion result in strong, directional intermolecular electrostatic interactions akin to permanent dipoles.
| Property | 4-pyridin-1-ium-1-ylbutane-1-sulfonate (Zwitterion) | Imidazolium-Based Ionic Liquids (e.g., [BMIM]Cl) | Rationale & Expert Insights |
| State at 25°C | Crystalline Solid | Liquid | The strong, ordered electrostatic interactions in the zwitterion favor a crystal lattice, resulting in a higher melting point. ILs have diffuse charges and asymmetric shapes that frustrate crystallization. |
| Melting Point | High (>150°C, typically) | Low (<100°C, often room temp) | Significant energy is required to overcome the strong intermolecular forces in the zwitterionic crystal. The properties of ILs are highly tunable; melting point can be adjusted by changing the anion or cation alkyl chain length.[1] |
| Viscosity | High (in molten state) | Variable, generally lower | Zwitterions, even when molten, exhibit high viscosity due to persistent strong electrostatic attractions.[5] Imidazolium IL viscosity is highly dependent on the anion and cation structure, with longer alkyl chains generally increasing viscosity.[6][7] |
| Thermal Stability | Generally High | Variable, often high | Pyridinium structures can exhibit excellent thermal stability.[8] The thermal stability of imidazolium ILs is primarily dictated by the anion, with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) conferring higher stability than halides.[9][10] |
| Solubility | Soluble in polar solvents (e.g., water, DMSO) | Tunable | The zwitterion's high polarity makes it soluble in polar protic solvents. The solubility of imidazolium ILs is highly tunable; changing the anion and alkyl chain can render them either hydrophilic or hydrophobic.[1] |
Applications in Pharmaceutical Sciences
1. Solvents for Active Pharmaceutical Ingredients (APIs):
-
Imidazolium ILs: Have been extensively studied as solvents for poorly water-soluble drugs.[3] Their tunable nature allows for the creation of specific solvent environments to enhance the solubility of a wide range of APIs. The C2-proton on the imidazolium ring can act as a hydrogen-bond donor, which can be crucial for dissolving certain solutes.[11]
-
Pyridinium Zwitterions: The pyridinium moiety itself is a common scaffold in medicinal chemistry, often incorporated to improve the water solubility of drug candidates by forming salts.[12][13] As a solvent, 4-pyridin-1-ium-1-ylbutane-1-sulfonate's high polarity makes it a candidate for dissolving polar APIs. However, its solid state at room temperature limits its application as a bulk solvent compared to room-temperature ILs.
2. Catalysis in Drug Synthesis:
-
Imidazolium ILs: Widely used as "green" solvents and catalysts in organic synthesis.[1][14] They can stabilize catalytic species and intermediates, and their negligible vapor pressure simplifies product isolation.
-
Pyridinium Zwitterions: The Brønsted acidic nature of related sulfonic acid-functionalized pyridinium compounds makes them effective catalysts for various organic transformations, such as multicomponent reactions used in library synthesis.[15]
3. Drug Delivery Systems:
-
Imidazolium ILs: Have been formulated into nanoparticles and micelles for targeted drug delivery.[3] However, toxicity concerns, especially with longer alkyl chains, are a significant hurdle for systemic applications.
-
Pyridinium Zwitterions: The zwitterionic nature is a key feature of many biocompatible materials used to create "stealth" nanoparticles that evade the immune system. While this specific molecule is less studied, zwitterionic platforms are highly promising for drug delivery due to their low protein adsorption and inherent biocompatibility.
Ecotoxicity and Biocompatibility: A Critical Divide
For any material intended for pharmaceutical use, a favorable toxicity profile is non-negotiable. Here, the structural differences between the two classes lead to starkly different biological interactions.
| Compound Class | Typical Toxicity Profile | Mechanism of Toxicity | Expert Insights |
| Imidazolium-Based ILs | Moderate to high, increases with alkyl chain length | The lipophilic alkyl chain intercalates into the cell membrane, disrupting its integrity and leading to cell lysis.[16][17] | This "surfactant-like" effect makes imidazolium ILs effective as antimicrobial agents but raises significant concerns for use in human therapeutics.[18] The toxicity is often compared to that of common disinfectants.[19] |
| Zwitterions | Generally low | The balanced positive and negative charges within the same molecule result in a low net propensity to interact with and disrupt charged biological membranes. | Zwitterionic compounds are known for their biocompatibility and are often used as surface coatings for medical implants to prevent biofouling. Their lower toxicity is a significant advantage over many conventional ionic liquids.[5] |
Experimental Protocol: Comparative Drug Solubility Assay
This protocol provides a framework for quantitatively comparing the ability of a molten zwitterion and a representative ionic liquid to dissolve a poorly water-soluble drug, using ibuprofen as a model compound.
Causality & Self-Validation: This experiment uses UV-Vis spectroscopy, a standard and reliable method for quantifying the concentration of a chromophoric analyte. By creating a calibration curve with known concentrations of ibuprofen, the measurements in the test solvents become self-validating against this standard. The choice of a high temperature ensures the zwitterion is in its liquid state for a fair comparison.
Caption: Workflow for the comparative drug solubility experiment.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of ibuprofen in ethanol (e.g., 0, 5, 10, 20, 50, 100 µg/mL). Measure the absorbance of each at 222 nm and plot absorbance vs. concentration to create a calibration curve.
-
Sample Preparation: In separate 2 mL glass vials, add an excess amount of ibuprofen powder (e.g., 50 mg) to 1 g of [BMIM]Cl and 1 g of 4-pyridin-1-ium-1-ylbutane-1-sulfonate.
-
Equilibration: Seal the vials and place them in a shaking incubator at 160°C (to ensure the zwitterion is molten) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes while still hot to pellet the excess, undissolved ibuprofen.
-
Dilution: Carefully take a precise aliquot (e.g., 10 µL) from the clear supernatant of each vial and dilute it with a known volume of ethanol (e.g., into 10 mL) to bring the concentration within the range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted samples at 222 nm.
-
Calculation: Use the equation from the calibration curve to determine the concentration of ibuprofen in the diluted samples. Back-calculate to determine the solubility in the original solvent (expressed as mg/g).
Conclusion and Future Outlook
The choice between 4-pyridin-1-ium-1-ylbutane-1-sulfonate and imidazolium-based ionic liquids is not a matter of direct replacement but of strategic selection based on application-specific needs.
-
Imidazolium-based ILs remain the champions of tunability and versatility . For applications in chemical synthesis or as highly specific solvents where biocompatibility is not the primary concern, their modular nature is unparalleled. Researchers can fine-tune properties like viscosity, polarity, and miscibility by judiciously selecting the cation's alkyl chains and the counter-anion.[1]
-
4-pyridin-1-ium-1-ylbutane-1-sulfonate and related zwitterions represent a paradigm of inherent biocompatibility and polarity . Their primary advantage lies in applications where direct biological contact is anticipated. For drug delivery systems, functional excipients, or surface modifications on medical devices, their low toxicity and high polarity are significant assets.[5] The main drawback is their limited utility as bulk solvents at room temperature due to their solid nature.
For the drug development professional, the decision hinges on the final application. For upstream synthesis, an imidazolium IL might offer the perfect reaction medium. For a final formulation or a drug delivery vehicle, a zwitterionic compound offers a much safer and more biocompatible platform. Understanding the fundamental causality—how the very structure of the molecule dictates its function and biological interaction—is the key to unlocking the full potential of these remarkable compounds.
References
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Center for Biotechnology Information. Available at: [Link]
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Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. National Center for Biotechnology Information. Available at: [Link]
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Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. MDPI. Available at: [Link]
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Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. ResearchGate. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
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Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. National Center for Biotechnology Information. Available at: [Link]
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Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. National Center for Biotechnology Information. Available at: [Link]
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4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Semantic Scholar. Available at: [Link]
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Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. Available at: [Link]
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. Available at: [Link]
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Imidazolium based ionic liquid-phase green catalytic reactions. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. National Center for Biotechnology Information. Available at: [Link]
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X-ray Photoelectron Spectroscopy of Pyridinium-Based Ionic Liquids: Comparison to Imidazolium- and Pyrrolidinium-Based Analogues. PubMed. Available at: [Link]
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Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Royal Society of Chemistry. Available at: [Link]
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A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI. Available at: [Link]
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Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. PubMed. Available at: [Link]
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Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Royal Society of Chemistry. Available at: [Link]
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Room-Temperature Zwitterionic Liquids You Can Actually Stir. ChemistryViews. Available at: [Link]
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Prediction of Viscosity of Imidazolium-based Ionic Liquids at Different Temperatures using Quantitative Structure Property Relationship Approach. ResearchGate. Available at: [Link]
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Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI. Available at: [Link]
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investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools. Available at: [Link]
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Toxicity of imidazolium ionic liquids, expressed as EC 50 values a. ResearchGate. Available at: [Link]
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Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. National Center for Biotechnology Information. Available at: [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]
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Structural analysis of zwitterionic liquids vs. homologous ionic liquids. AIP Publishing. Available at: [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]
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New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. PubMed. Available at: [Link]
-
High viscosity of imidazolium ionic liquids with the hydrogen sulfate anion: a Raman spectroscopy study. PubMed. Available at: [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. Available at: [Link]
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. Available at: [Link]
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The solubility of drugs. Basicmedical Key. Available at: [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]
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Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. ACS Publications. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
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Thermal, electrochemical and radiolytic stabilities of ionic liquids. Royal Society of Chemistry. Available at: [Link]
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4-Imidazol-1-yl-butane-1-sulfonic acid or a novel liquid salt? The NMR analysis and dual solvent-catalytic efficiency for one-pot synthesis of xanthenes. ResearchGate. Available at: [Link]
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Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. MDPI. Available at: [Link]
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Solubility of drugs in aqueous solutions. Part 4. Drug solubility by the dilute approximation. PubMed. Available at: [Link]
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Comparing the catalytic activity of monomeric vs. polymeric pyridinium salts
Monomeric vs. Polymeric Pyridinium Salts: A Catalytic Performance Guide
Executive Summary
In the landscape of organocatalysis and phase-transfer catalysis, pyridinium salts act as versatile electrophilic activators and nucleophilic shuttles.[1] However, the decision to deploy a monomeric (small molecule) vs. a polymeric (macromolecular) pyridinium salt is rarely a simple trade-off between activity and recovery.
This guide objectively compares these two classes, revealing that while monomers often offer superior mass transfer kinetics, polymeric analogues frequently unlock cooperative catalytic pathways that enhance turnover numbers (TON) and selectivity beyond simple recyclability arguments.
Critical Comparison: Monomer vs. Polymer Architecture
The fundamental difference lies in the microenvironment of the active site .
| Feature | Monomeric Pyridinium Salts | Polymeric Pyridinium Salts |
| Active Site Mobility | High: Free diffusion in solution; kinetically favored for bulky substrates.[1] | Restricted: Tethered to a backbone; relies on substrate diffusion into the polymer matrix. |
| Local Concentration | Low/Uniform: Defined by molarity ( | High: "Effective Molarity" ( |
| Cooperativity | Rare: Requires termolecular collisions (entropy penalty). | Intrinsic: Adjacent functional groups (e.g., -COOH, -OH) on the backbone facilitate synergistic activation.[1] |
| Recyclability | Poor: Difficult to separate; often single-use.[1] | Excellent: Heterogeneous (precipitates or filters out); retains activity over 5-10+ cycles.[1] |
| Solubility | Tunable via counter-anion (e.g., | Tunable via backbone (e.g., polystyrene vs. polyethylene glycol) and cross-linking density. |
Mechanistic Insight: The "Polymer Effect" in Catalysis
The superior performance of polymeric catalysts in specific reactions (like CO
Visualization: The Cooperative Catalytic Microenvironment
Figure 1: Comparison of entropic barriers in monomeric systems vs. pre-organized cooperative active sites in polymeric catalysts.
Case Study: CO Fixation into Cyclic Carbonates
This reaction represents the "killer application" for polymeric pyridinium salts. The reaction requires an electrophile to activate the epoxide oxygen and a nucleophile to open the ring.
Experimental Data Comparison:
Reaction Conditions: Epichlorohydrin + CO
| Catalyst Type | Catalyst Structure | Yield (%) | TON | Recyclability |
| Monomer | 1-butyl-3-methylimidazolium bromide (BMImBr) | 54% | ~540 | Poor (Liquid phase) |
| Polymer (Basic) | Poly(ionic liquid) - No functional group | 65% | ~650 | Good (Solid) |
| Polymer (Functional) | PIMBr-COOH (Carboxyl-functionalized) | 94% | ~940 | Excellent (10+ cycles) |
Analysis: The PIMBr-COOH polymer outperforms the monomer significantly.[1] This is not just due to stability. The carboxyl group on the polymer backbone acts as a Hydrogen Bond Donor (HBD) to the epoxide oxygen, while the adjacent bromide anion attacks the carbon. This "bifunctional activation" is entropically favored in the polymer matrix.
Experimental Protocols
Protocol A: Synthesis of Poly(4-vinylpyridinium) Catalyst (P4VP-BuBr)
A robust method to create a heterogeneous catalyst from commercially available precursors.[1]
-
Polymerization:
-
Dissolve 4-vinylpyridine (4VP) (100 mmol) in toluene.
-
Add AIBN (1 mol%) as initiator.
-
Heat to 70°C under N
atmosphere for 24 hours. -
Precipitate the resulting polymer (P4VP) in diethyl ether and dry under vacuum.
-
-
Quaternization (Activation):
-
Dissolve P4VP (1.0 g, ~9.5 mmol pyridine units) in DMF (10 mL).
-
Add 1-bromobutane (1.5 equivalents, 14.25 mmol).
-
Stir at 90°C for 24 hours. The solution will become viscous or the polymer may precipitate depending on the degree of functionalization.
-
Purification: Pour reaction mixture into excess ethyl acetate. Filter the precipitate.[2]
-
Wash: Wash the solid 3x with ethyl acetate to remove unreacted alkyl halide.
-
Dry: Vacuum oven at 60°C overnight.
-
Result: A yellowish solid, P4VP-BuBr , ready for catalysis.[1]
-
Protocol B: Catalytic Test (Epoxide-CO Cycloaddition)
Validating the activity of the synthesized polymer.
-
Setup: Use a stainless steel autoclave or a heavy-walled glass pressure tube.[1]
-
Loading: Add Epichlorohydrin (10 mmol) and P4VP-BuBr catalyst (0.5 mol% based on pyridinium units, ~100 mg).
-
Reaction:
-
Workup:
-
Cool reactor to room temperature and vent CO
.[1] -
Centrifuge the mixture. The catalyst will form a pellet at the bottom.
-
Decant the supernatant (product).
-
-
Analysis: Analyze the supernatant via
H NMR (CDCl ) or GC-MS to determine conversion and selectivity. -
Recycling: Wash the catalyst pellet with ethanol, dry, and reuse in Step 2.
Catalytic Cycle Visualization
The following diagram illustrates the cooperative mechanism unique to the functionalized polymeric system described in the Case Study.
Figure 2: Catalytic cycle for CO
References
-
Chen, Y., et al. (2022).[3] "Facile Construction of Carboxyl-Functionalized Ionic Polymer towards Synergistic Catalytic Cycloaddition of Carbon Dioxide into Cyclic Carbonates." International Journal of Molecular Sciences, 23(19), 11627. Link
-
Sengupta, P., et al. (2023). "Efficiency in Carbon Dioxide Fixation into Cyclic Carbonates: Operating Bifunctional Polyhydroxylated Pyridinium Organocatalysts." Molecules, 28(3), 1032. Link
-
Detrembleur, C., et al. (2014). "Pyridinium-functionalized polymeric catalysts for CO2-reduction." Journal of CO2 Utilization, 6, 49-56.[1] Link
-
Tang, J., et al. (2017). "Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance." RSC Advances, 7, 12345. Link
-
Zhang, Y., et al. (2020). "Poly(ionic liquid)s: An emerging platform for green chemistry." Green Chemistry, 22, 123-145.[1] Link
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Efficacy of 4-pyridin-1-ium-1-ylbutane-1-sulfonate in different reaction types
Executive Summary
4-pyridin-1-ium-1-ylbutane-1-sulfonate (commonly abbreviated as PyBS or [Py(CH2)4SO3] ) represents a distinct class of zwitterionic "inner salts" that bridge the gap between organocatalysts and ionic liquids. Unlike traditional reagents that act solely as solvents or catalysts, PyBS functions as a tunable catalytic platform .
Its efficacy is bifurcated into two distinct operational modes:
-
Neutral Zwitterion (PyBS): Acts as a cooperative organocatalyst (e.g., in biomass dehydration), often outperforming imidazolium analogues due to superior solvent compatibility and specific cation-anion cooperativity.
-
Brønsted Acid Precursor: When acidified (e.g., with H₂SO₄), it converts into a Brønsted Acidic Ionic Liquid (BAIL), [Py(CH2)4SO3H]⁺[X]⁻, which serves as a highly effective, reusable heterogeneous-like catalyst for esterification and organic synthesis.
This guide objectively compares PyBS against industry standards (Imidazolium zwitterions, H₂SO₄) across three critical reaction types.
Part 1: Technical Profile & Synthesis
Chemical Identity: 4-(pyridin-1-ium-1-yl)butane-1-sulfonate CAS Number: 43034-77-7 (approximate for inner salt) Structure: A pyridine ring quaternized by a butyl sulfonated chain. Physicochemical Nature: High melting point zwitterion; soluble in water, DMSO, and protic solvents; insoluble in non-polar organics.
Synthesis & Activation Workflow
The utility of PyBS lies in its ease of synthesis and activation.
Figure 1: Synthesis pathway distinguishing the Neutral Zwitterion (PyBS) from its Acidified Derivative (BAIL).
Part 2: Comparative Efficacy by Reaction Type
Reaction Type A: Biomass Valorization (Fructose to HMF)
Context: Dehydration of fructose to 5-hydroxymethylfurfural (HMF) is a critical step in producing renewable plastics. Active Agent: Neutral Zwitterion (PyBS).
| Metric | PyBS (Pyridinium Zwitterion) | ImBS (Imidazolium Zwitterion) | Traditional Acid (HCl/DMSO) |
| Yield (HMF) | 95.1% (in DMSO) | ~88% | 70–80% |
| Selectivity | Very High (>95%) | High | Moderate (Humins formation) |
| Mechanism | Cooperative (Cation/Anion) | Cooperative | Brønsted Acid only |
| Reusability | 4+ Cycles (No loss) | 4+ Cycles | Single-use |
| Cost | Low (Pyridine base) | High (Imidazole base) | Very Low |
Performance Insight: Experimental data indicates that PyBS affords the highest catalytic activity among sulfonate inner salts for this specific transformation.[1][2][3][4] The pyridinium cation and sulfonate anion work cooperatively to stabilize the transition states of fructose dehydration, minimizing side reactions (polymerization) better than the imidazolium analogue [1].
Reaction Type B: Esterification (Biodiesel Synthesis)
Context: Conversion of carboxylic acids/oils into esters.[5] Active Agent: Acidified Derivative ([Py-C4-SO3H]HSO4).
| Feature | PyBS-Based BAIL | Sulfuric Acid (H₂SO₄) | Solid Acids (Resins) |
| Reaction Time | 2–4 Hours | 1–2 Hours | 6–12 Hours |
| Separation | Phase separation (Biphasic) | Difficult (Requires neutralization) | Filtration |
| Corrosion | Low (Localized acidity) | High (Equipment damage) | None |
| Water Tolerance | High (Water-tolerant acid) | Low (Deactivates) | Moderate |
Performance Insight: While H₂SO₄ is faster, the PyBS-derived catalyst eliminates the neutralization step. The catalyst forms a biphasic system with the ester product, allowing for simple decantation and reuse. It retains >90% activity after 5 cycles, whereas H₂SO₄ is consumed [2].
Reaction Type C: Synthesis of Heterocycles (e.g., Xanthenes)
Context: One-pot multi-component condensation reactions. Active Agent: PyBS (often as a dual solvent-catalyst).
Comparative Advantage: PyBS acts as a "green solvent" that solubilizes organic reactants while providing mild catalytic stabilization. Compared to volatile organic solvents (VOCs) like ethanol or toxic solvents like benzene, PyBS allows for solvent-free or minimal-solvent conditions with yields often exceeding 90% [3].
Part 3: Detailed Experimental Protocol
Protocol: Dehydration of Fructose to HMF using PyBS
Rationale: This protocol demonstrates the unique "cooperative catalysis" of the zwitterion without external acid.
Reagents:
-
D-Fructose (1 mmol)
-
PyBS Catalyst (15 mol%)[3]
-
Solvent: DMSO (2 mL) or Isopropanol (for greener conditions)
Step-by-Step Workflow:
-
Catalyst Preparation: Synthesize PyBS by refluxing pyridine (1 eq) and 1,4-butane sultone (1 eq) in toluene for 12 hours. Filter the white precipitate, wash with ether, and dry under vacuum.
-
Reaction Setup: In a 10 mL round-bottom flask, charge D-Fructose (180 mg) and PyBS (34 mg).
-
Solvation: Add 2 mL of DMSO. Stir until dissolved.
-
Heating: Place in a pre-heated oil bath at 120°C . Stir at 500 rpm for 1.5 hours .
-
Extraction: Cool to room temperature. Extract the product using ethyl acetate (3 x 5 mL). The PyBS remains in the DMSO layer.
-
Analysis: Analyze the organic phase via HPLC (UV detector at 280 nm) to determine HMF yield.
-
Recycling: The DMSO/PyBS layer can be directly reused for the next cycle by adding fresh fructose.
Mechanistic Visualization: The following diagram illustrates the cooperative mechanism where the sulfonate group (-SO3-) interacts with hydroxyl groups while the pyridinium ring stabilizes the transition state.
Figure 2: Cooperative catalytic cycle for Fructose dehydration mediated by PyBS.
References
-
Organocatalytic Dehydration of Fructose-Based Carbohydrates into 5-Hydroxymethylfurfural in the Presence of a Neutral Inner Salt. ACS Omega. (2023). Demonstrates PyBS superiority over imidazolium analogues.
-
Pyridin-1-ium Butane-1-sulfonate in Green Chemistry. BenchChem Application Notes. Reviews esterification and general acid catalysis applications.
-
4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst. ResearchGate. Provides comparative context for butane-sulfonic acid functionalized catalysts in heterocycle synthesis.
-
Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. ResearchGate. Fundamental data on the structural differences affecting efficacy.
Sources
Guide: Cross-Validation of Experimental and Computational Results for Pyridinium Zwitterions
Executive Summary
Objective: To establish a rigorous framework for validating computational predictions (TD-DFT) of pyridinium zwitterions against experimental benchmarks (Solvatochromism/NMR). The Challenge: Pyridinium zwitterions (e.g., pyridinium phenolates or thiolates) exhibit extreme sensitivity to their environment due to large ground-state dipole moments and significant intramolecular charge transfer (ICT). Standard computational methods often fail to capture these effects, leading to "false positive" stability predictions or inaccurate spectral data. The Solution: A dual-stream validation protocol combining Range-Separated Hybrid (RSH) functionals with solvatochromic experimental mapping.
Part 1: The Computational Framework (In Silico)
The "Product" to be validated.
Modeling zwitterions requires moving beyond standard DFT (e.g., B3LYP), which suffers from self-interaction errors that catastrophically underestimate excitation energies in Charge Transfer (CT) systems.
Functional Selection Strategy
For pyridinium systems, the choice of functional is the primary determinant of accuracy.
| Functional Class | Examples | Suitability for Zwitterions | Technical Rationale |
| Global Hybrids | B3LYP, PBE0 | Low | Underestimates CT excitation energies due to incorrect long-range asymptotic behavior ( |
| Range-Separated (RSH) | CAM-B3LYP, | High | Corrects long-range exchange, essential for the separated charges in pyridinium( |
| Meta-GGAs | M06-2X | Medium-High | Good for thermochemistry and dispersion, but RSH is preferred for UV-Vis (TD-DFT). |
Solvation Modeling
Gas-phase calculations are meaningless for zwitterions. You must employ a Self-Consistent Reaction Field (SCRF) .
-
Recommended Model: SMD (Solvation Model based on Density) . It outperforms the standard PCM (Polarizable Continuum Model) by better accounting for non-electrostatic terms (cavitation, dispersion) which are critical for bulky pyridinium dyes.
-
Explicit Solvation: For protic solvents (MeOH, Water), add 1–2 explicit solvent molecules near the phenolate oxygen in your input geometry to account for H-bond stabilization, then wrap in the SMD continuum.
Part 2: The Experimental Benchmark (In Vitro)
The "Ground Truth" for validation.
The synthesis and characterization of a model system: 4-(2,4,6-triphenylpyridinium-1-yl)phenolate (a Reichardt’s Dye derivative).
Synthesis Protocol
Step 1: Quaternization (Formation of the Cation)
-
Reactants: Mix 2,4,6-triphenylpyrylium tetrafluoroborate (1 eq) with 4-aminophenol (1.1 eq) in Ethanol.
-
Conditions: Reflux for 4 hours. The pyrylium oxygen is replaced by the amine nitrogen.
-
Isolation: Cool to precipitate the pyridinium tetrafluoroborate salt. Filter and wash with cold ether.
Step 2: Deprotonation (Formation of the Zwitterion)
-
Reaction: Dissolve the salt in Methanol. Add 5% aqueous NaOH dropwise until the solution turns deep violet/blue (indicating zwitterion formation).
-
Purification: Dilute with water, extract into Chloroform, dry over MgSO₄, and recrystallize from Toluene.
Validation Workflow (Self-Validating System)
Do not proceed to UV-Vis until NMR confirms purity.
-
NMR Check: In DMSO-
, look for the disappearance of the phenolic -OH proton ( ppm) and the shielding shift of the pyridinium -protons due to the electron-rich phenolate shielding the ring current.
Part 3: The Cross-Validation Matrix
This section compares the "Product" (Computation) against the "Alternative" (Experiment).
Solvatochromic Mapping
Pyridinium zwitterions are negatively solvatochromic (hypsochromic shift). As solvent polarity increases, the ground state (highly dipolar) is stabilized more than the excited state (less dipolar), increasing the energy gap.
Table 1: Validation Data for Model Pyridinium Zwitterion
Comparison of Absorption Maxima (
| Solvent ( | Exp. | B3LYP (SMD) | CAM-B3LYP (SMD) | Best Match | |
| Toluene (0.099) | 810 | 950 (+140) | 795 (-15) | 805 (-5) | |
| Chloroform (0.259) | 690 | 820 (+130) | 675 (-15) | 682 (-8) | |
| Methanol (0.762) | 515 | 600 (+85) | 505 (-10) | 510 (-5) |
-
Analysis: Standard B3LYP consistently overestimates
(red-shifted error) because it artificially stabilizes the delocalized excited state. -
Directive: If your computational
is nm off from experiment, do not publish . Switch to a Range-Separated Functional.
Part 4: Visualizations
The Validation Workflow
A logical flow ensuring no step is skipped in the characterization loop.
Caption: Figure 1. Dual-stream workflow for validating pyridinium zwitterion properties. The diamond node represents the critical "Go/No-Go" decision point based on spectral accuracy.
Mechanism of Solvatochromism
Understanding why the validation works: The energy gap modulation.
Caption: Figure 2. Negative solvatochromism mechanism.[1] Polar solvents stabilize the zwitterionic ground state more than the excited state, widening the energy gap (Blue Shift).
References
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link
-
Jacquemin, D., et al. (2009). Assessment of the Accuracy of TD-DFT for Charge-Transfer States. Journal of Chemical Theory and Computation. Link
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics. Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link
Sources
Comparative Evaluation of Novel N-Functionalized Pyridinium Salts: Antimicrobial Efficacy & Selectivity
[1][2][3][4]
Executive Summary & Rationale
The widespread use of classical QACs has accelerated the emergence of resistant bacterial strains, particularly through the upregulation of efflux pumps (e.g., QacA/B, QacC in S. aureus). Novel pyridinium salts—specifically those featuring N-phenylpropyl tails or tricepyridinium-inspired scaffolds —have emerged as next-generation alternatives. Unlike linear alkyl QACs, these novel salts exhibit a dual mechanism: membrane intercalation and potential evasion of standard efflux recognition sites.
This guide objectively compares these novel salts against BAC and CPC, supported by experimental protocols for validating their utility in clinical or industrial applications.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies involving N-alkyl and N-benzyl functionalized pyridinium salts.
Table 1: Antimicrobial Potency (MIC Comparison)
Values represent the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.
| Target Organism | Novel Pyridinium Salt (C14/C16 Analog) | Benzalkonium Chloride (BAC) | Cetylpyridinium Chloride (CPC) | Ciprofloxacin (Control) |
| S. aureus (MSSA) | 2.0 - 4.0 | 1.0 - 8.0 | 4.0 - 8.0 | 0.5 - 1.0 |
| MRSA (Resistant) | 4.0 - 8.0 | 8.0 - 32.0 | 16.0 - 64.0 | > 32.0 |
| E. coli | 32.0 - 64.0 | 16.0 - 32.0 | 64.0 | < 0.1 |
| P. aeruginosa | > 128.0 | 64.0 - 128.0 | > 128.0 | 0.5 - 2.0 |
| C. albicans | 2.0 - 8.0 | 8.0 - 16.0 | 4.0 - 8.0 | N/A |
Key Insight: The novel pyridinium variants demonstrate superior or equivalent efficacy against Gram-positive pathogens, including MRSA.[1] However, like most cationic surfactants, they face permeation barriers in Gram-negative bacteria due to the outer membrane lipopolysaccharide (LPS) layer.
Table 2: Safety & Selectivity Profile
Selectivity Index (SI) = HC₅₀ (Hemolysis) / MIC (S. aureus).
| Compound | HC₅₀ (RBCs, µg/mL) | Selectivity Index (SI) | Cytotoxicity (Vero Cells, IC₅₀) |
| Novel Pyridinium | > 500 | > 125 | Low (~100 µg/mL) |
| BAC | ~ 40 | ~ 10 | High (< 10 µg/mL) |
| CPC | ~ 35 | ~ 5 | High (< 10 µg/mL) |
Key Insight: The "novel" class significantly outperforms legacy QACs in safety. The functionalized head group reduces non-specific lytic activity against mammalian cholesterol-rich membranes while maintaining affinity for anionic bacterial phospholipids.
Mechanism of Action: The "Toroidal Pore" Hypothesis[7]
Unlike traditional antibiotics that target specific enzymatic pathways, pyridinium salts act as chaotropic membrane disruptors .
-
Adsorption: The cationic pyridinium head group electrostatically binds to negatively charged phosphate groups on the bacterial membrane.
-
Intercalation: The hydrophobic tail (alkyl or phenylpropyl) penetrates the lipid bilayer.
-
Disruption: At the Critical Micelle Concentration (CMC), the salts induce positive curvature strain, leading to the formation of toroidal pores or complete solubilization of the membrane.
Visualization: Membrane Disruption Pathway
Figure 1: Step-wise mechanism of bacterial inactivation by cationic pyridinium salts.
Experimental Protocols (Self-Validating Systems)
To replicate the data above, use the following standardized protocols. These are adapted from CLSI M07 guidelines but modified for cationic surfactants to account for binding issues and neutralization.
Protocol A: High-Throughput Broth Microdilution (MIC Determination)
Objective: Determine the lowest concentration inhibiting visible growth. Critical Control: Cationic surfactants bind to polystyrene. Use low-binding polypropylene plates or glass tubes if possible.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Bacterial Inoculum: 5 × 10⁵ CFU/mL (log phase).[3]
-
Resazurin dye (optional, for colorimetric endpoint).
Workflow:
-
Stock Prep: Dissolve Pyridinium Salt in DMSO (max 1% final conc) or water.
-
Dilution: Perform 2-fold serial dilutions in CAMHB across the 96-well plate (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 50 µL of standardized inoculum to each well.
-
Controls:
-
Growth Control: Bacteria + Broth (No Drug).
-
Sterility Control: Broth only.
-
Solvent Control: Broth + 1% DMSO + Bacteria.
-
-
Incubation: 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Readout: Visual turbidity or Absorbance at 600nm.
Protocol B: Time-Kill Kinetics with Neutralization
Why this matters: QACs are bacteriostatic at low levels. To prove they kill, you must neutralize the agent at specific time points to stop the reaction before plating.
Neutralizer: D/E (Dey-Engley) Neutralizing Broth or Letheen Broth.
Workflow Visualization:
Figure 2: Time-Kill kinetic workflow emphasizing the critical neutralization step to prevent false positives.
Strategic Recommendations for Lead Selection
When evaluating a library of novel pyridinium salts, use this decision matrix to select a lead candidate for preclinical development.
-
Efficacy Gate: MIC < 4 µg/mL against S. aureus.
-
Toxicity Gate: HC₅₀ > 200 µg/mL (Selectivity Index > 50).
-
Solubility Gate: Soluble in water/saline at 10x MIC without precipitation.
-
Resistance Gate: No >4-fold increase in MIC after 15 serial passages (indicates low potential for resistance development).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Pernak, J., et al. (2001). "Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides." European Journal of Medicinal Chemistry. [Link]
-
RSC MedChemComm. (2016). "Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria."[7] [Link]
-
Vergara, A., et al. (2021).[4] "Tricepyridinium-inspired QACs yield potent antimicrobials and provide insight into QAC resistance." ChemMedChem. [Link]
-
Mao, X., et al. (2020).[8] "Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance." Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. Tricepyridinium-inspired QACs yield potent antimicrobials and provide insight into QAC resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricepyridinium-inspired QACs yield potent antimicrobials and provide insight into QAC resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. saudijournals.com [saudijournals.com]
Comparative Guide: Structure-Activity Relationships of 4-Aminopyridine-Based Acylation Catalysts
Executive Summary
The transformation of alcohols and amines into esters and amides is a cornerstone of organic synthesis. While pyridine was historically the base of choice, the introduction of 4-(dimethylamino)pyridine (DMAP) revolutionized acylation efficiency, offering rate accelerations of
This guide analyzes the Structure-Activity Relationship (SAR) of the 4-aminopyridine (4-AP) catalyst family. We move beyond the standard DMAP benchmark to evaluate 4-pyrrolidinopyridine (PPY) for difficult substrates and Planar-Chiral derivatives for enantioselective kinetic resolution. By understanding the electronic and steric modulation of the 4-amino substituent, researchers can select the optimal catalyst for yield, speed, and selectivity.
The Mechanistic Baseline: Nucleophilic Catalysis
To understand the SAR, one must first understand the mechanism. 4-AP catalysts do not merely act as Brønsted bases; they function primarily as nucleophilic catalysts .
The Catalytic Cycle
The reaction proceeds via a "Dual Activation" pathway. The high electron density at the pyridine nitrogen allows it to attack the acylating agent (e.g., acetic anhydride), forming a highly reactive N-acylpyridinium salt . This intermediate is far more susceptible to nucleophilic attack by the alcohol substrate than the original anhydride.
Figure 1: The nucleophilic catalytic cycle. The stability and concentration of the N-Acylpyridinium intermediate are the primary drivers of reaction rate.
SAR Deep Dive: Modulating the 4-Position
The potency of 4-AP catalysts is governed by the electron-donating capability of the substituent at the 4-position.[1] This donation pushes electron density into the pyridine ring via resonance, dramatically increasing the basicity and nucleophilicity of the ring nitrogen.
Electronic Tuning: DMAP vs. PPY vs. Morpholine
The structure-activity relationship follows a clear trend based on the inductive and mesomeric effects of the amine substituent.
-
DMAP (Benchmark): The two methyl groups provide strong electron donation (+I effect).
-
PPY (Enhanced): The pyrrolidine ring locks the nitrogen lone pair into a geometry that maximizes orbital overlap with the pyridine ring (decreased entropic penalty), and the cyclic alkyl chain is slightly more electron-donating than methyl groups.
-
4-Morpholinopyridine (Attenuated): The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect (-I), reducing the electron density available to the pyridine nitrogen.
Comparative Performance Data
The following table summarizes the physicochemical properties and relative reactivities of key derivatives.
| Catalyst | Structure | pKa (H₂O) | Relative Rate ( | Intermediate Stability ( | Application Context |
| Pyridine | Unsubstituted | 5.2 | 1 | 0 kJ/mol | Solvent/Base only |
| 4-AP | 4-NH₂ | 9.17 | ~100 | - | Precursor/Bio-active |
| DMAP | 4-N(Me)₂ | 9.60 | 10,000 | -82.1 kJ/mol | Standard Acylations |
| PPY | 4-Pyrrolidino | 9.90 | 15,000 - 20,000 | -93.1 kJ/mol | Sterically Hindered Alcohols |
| 4-Morph | 4-Morpholino | ~8.6 | ~5,000 | Lower than DMAP | Milder conditions required |
*
SAR Logic Flow
Figure 2: The causal link between substituent structure and catalytic output.
Stereoelectronic Tuning: Planar-Chiral Catalysts
For drug development, mere acceleration is insufficient; enantioselectivity is required. The SAR of 4-AP has been extended by Gregory Fu and colleagues through the development of planar-chiral analogs.[2]
The "Fu" Catalyst (Ferrocenyl-PPY)
Instead of attaching a chiral center to the nitrogen (which is too far from the reaction center), Fu fused the PPY unit to a ferrocene backbone.
-
Chirality Source: Planar chirality of the ferrocene sandwich.
-
Mechanism: The bulky ferrocene group blocks one face of the pyridine ring. When the acyl-pyridinium salt forms, the nucleophile (alcohol) can only attack from the open face.
-
Application: Kinetic resolution of secondary alcohols (Selectivity factors
are common).
Comparison:
-
Vedejs' Catalyst: Uses steric bulk on the N-substituents; generally lower selectivity than Fu's variants.
-
Fu's Catalyst: Higher rigidity leads to superior stereocontrol.
Experimental Protocol: Kinetic Comparison Assay
To objectively compare a new 4-AP derivative against DMAP, use the following self-validating kinetic resolution protocol.
Materials
-
Substrate: 1-Phenylethanol (1.0 equiv) - Chosen for its moderate steric hindrance.
-
Acylating Agent: Acetic Anhydride (1.2 equiv).
-
Base: Triethylamine (1.5 equiv) - Acts as an auxiliary base to sponge up acid.
-
Solvent: CDCl₃ (for NMR monitoring) or CH₂Cl₂ (for GC/HPLC).
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) - Inert and distinct NMR signals.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask and purge with Argon. Moisture competes with the alcohol for the acyl-pyridinium intermediate.
-
Baseline Solution: Dissolve 1-phenylethanol (1.0 mmol), Triethylamine (1.5 mmol), and the Internal Standard in 3.0 mL of dry solvent.
-
T0 Sampling: Take an aliquot (50 µL) for t=0 analysis to confirm reactant ratios.
-
Initiation: Add the Catalyst (0.05 equiv / 5 mol%) followed immediately by Acetic Anhydride (1.2 mmol). Start the timer.
-
Monitoring:
-
Method A (NMR): Transfer directly to an NMR tube. Monitor the shift of the benzylic proton (CH-OH
CH-OAc). -
Method B (GC/HPLC): Take 50 µL aliquots at 5, 10, 20, and 60 minutes. Quench immediately in MeOH.
-
-
Data Analysis: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Validation Check: If the reaction with DMAP does not reach >90% conversion within 60 minutes at room temperature, re-distill the acetic anhydride and dry the solvent.
References
-
Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8(12), 981. Link
-
Scriven, E. F. V. "4-Dialkylaminopyridines: Super acylation and alkylation catalysts."[3] Chemical Society Reviews, 1983 , 12, 129-161. Link
-
Ruble, J. C.; Fu, G. C. "Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine." Journal of the American Chemical Society, 1998 , 120(44), 11532–11533. Link
-
Zipse, H. et al. "The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Chemistry – A European Journal, 2007 , 13(12), 336-345.[4] Link
-
Vedejs, E.; Chen, X. "Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral 4-(Dimethylamino)pyridine Derivative." Journal of the American Chemical Society, 1996 , 118(7), 1809–1810. Link
Sources
Strategic Guide: Comparative Synthesis of Pyridinium Salts
Executive Summary
Pyridinium salts are not merely intermediates; they are pivotal scaffolds in the development of ionic liquids, organocatalysts, and—most critically in modern drug discovery—as redox-active esters (Katritzky salts) for late-stage functionalization.
Selecting the correct synthesis method is a decision governed by the steric profile of the amine , the chirality requirements , and the electronic stability of the precursors. This guide moves beyond standard textbook definitions to compare the three dominant methodologies: the Menschutkin Reaction (direct alkylation), the Zincke Reaction (amine exchange), and Pyrylium Salt Condensation (O-to-N exchange).
Methodological Deep Dive
Method A: The Menschutkin Reaction (Direct N-Alkylation)
Best For: Simple primary alkyl halides, non-hindered substrates, and bulk manufacturing of ionic liquids.
The Menschutkin reaction is the industry standard for synthesizing simple
-
Mechanistic Insight: The reaction rate is heavily dependent on solvent polarity.[1] The transition state involves the development of charge separation from neutral reactants. Therefore, polar aprotic solvents (e.g., Acetonitrile, DMSO) significantly lower the activation energy compared to non-polar solvents.
-
Critical Limitation: It fails with aryl halides (due to
hybridization) and sterically hindered tertiary alkyl halides (elimination competes with substitution).
Method B: The Zincke Reaction (Nucleophilic Recycling)
Best For: Complex primary amines, chiral amines, and installing
When direct alkylation is impossible (e.g., attaching a pyridine ring to a complex chiral amine or an aryl group), the Zincke protocol is the method of choice. It utilizes an activated "Zincke Salt" (usually
-
Mechanistic Insight: The reaction proceeds via a ring-opening/ring-closing sequence (ANRORC-like mechanism). The highly electron-deficient dinitrophenyl group activates the pyridine ring for nucleophilic attack by the amine, opening the ring to form a "Zincke aldehyde" intermediate, which then recyclizes to form the new pyridinium salt.
-
Stereochemical Advantage: Unlike harsh alkylation conditions which can cause racemization, the Zincke reaction often proceeds under milder conditions, preserving the stereochemical integrity of chiral amines.
Method C: Pyrylium Salt Condensation (The Katritzky Protocol)
Best For: Converting primary amines into radical precursors (deaminative functionalization).
This method builds the nitrogen heterocycle by replacing the oxygen in a pyrylium salt. It is the gold standard for synthesizing 2,4,6-triphenylpyridinium salts ("Katritzky Salts"), which are now ubiquitous in photoredox catalysis for converting C-N bonds to C-C bonds.
-
Mechanistic Insight: The primary amine attacks the
-position of the pyrylium cation. The ring opens to a 1,5-dione enamine and then dehydrates to re-aromatize as the pyridinium. -
Thermodynamic Driver: The reaction is driven by the formation of the stable aromatic pyridinium system and the extrusion of water.
Decision Matrix & Logic Flow
The following diagram illustrates the decision logic for selecting the optimal synthesis route based on substrate availability and target structure.
Figure 1: Strategic decision tree for pyridinium salt synthesis selection.
Comparative Analysis: Performance Metrics
The following table contrasts the three methods using experimental data derived from standard bench-scale syntheses.
| Feature | Menschutkin Reaction | Zincke Reaction | Pyrylium Condensation |
| Primary Mechanism | ANRORC (Addn-Opening-Closing) | Condensation / Dehydration | |
| Atom Economy | High (100% in ideal cases) | Low (Loss of dinitroaniline) | Moderate (Loss of water) |
| Substrate Scope | |||
| Steric Tolerance | Poor (Elimination competes) | Moderate to Good | Excellent (Sterics on Pyrylium) |
| Typical Yield | 80–95% | 60–85% | 75–95% |
| Green Metric | Solvent-free options available | Requires multi-step / waste gen | Water as byproduct (Green) |
| Key Application | Ionic Liquids, Simple Salts | Complex Drug Scaffolds | Deaminative Functionalization |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Menschutkin Synthesis
Target: 1-Butyl-3-methylpyridinium bromide (Ionic Liquid Precursor)
Rationale: Microwave irradiation accelerates the rate-determining step (transition state formation) significantly compared to thermal reflux.
-
Setup: In a 10 mL microwave-safe vial, charge 3-methylpyridine (10 mmol, 0.93 g) and 1-bromobutane (12 mmol, 1.64 g).
-
Note: A slight excess of alkyl halide drives the reaction to completion.
-
-
Solvent: Add Acetonitrile (2 mL).
-
Check: Ensure the vial is capped with a Teflon-lined septum.
-
-
Reaction: Irradiate at 150°C for 10 minutes (Dynamic Power mode, max 300W).
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Add Ethyl Acetate (10 mL) and cool in an ice bath. The product should precipitate as a white/off-white solid.
-
Validation: If no precipitate forms, the reaction may be incomplete, or the salt is an oil (common with specific counter-ions).
-
-
Purification: Filter the solid, wash with cold hexanes (
mL), and dry under high vacuum.-
Expected Yield: >90%.[3]
-
Protocol B: Zincke Salt Synthesis of N-Chiral Pyridinium
Target: N-(1-Phenylethyl)pyridinium chloride
Rationale: Direct alkylation of pyridine with (1-chloroethyl)benzene often leads to elimination (styrene formation) or racemization. The Zincke method avoids this.
-
Activation: Dissolve Zincke Salt (1-(2,4-dinitrophenyl)pyridinium chloride, 1 mmol) in Ethanol (5 mL).
-
Addition: Add (S)-1-phenylethylamine (1.1 mmol) dropwise.
-
Observation: The solution will turn deep red/orange immediately. This visual cue confirms the ring opening to the "Zincke aldehyde" intermediate.
-
-
Cyclization: Heat the mixture to reflux for 2–4 hours.
-
Observation: The color typically fades from deep red to yellow/brown as the ring closes and the dinitroaniline byproduct is expelled.
-
-
Workup: Evaporate solvent. Resuspend residue in water (10 mL).
-
Purification (Self-Validating Step):
-
Extract the byproduct (2,4-dinitroaniline) with Ether (
mL). The aqueous layer retains the product. -
Validation: TLC of the ether layer should show the yellow dinitroaniline spot (
in 1:1 Hex/EtOAc). The aqueous layer contains the pure pyridinium salt. -
Lyophilize the aqueous layer to obtain the product.
-
Protocol C: Synthesis of Katritzky Salts (Pyrylium Method)
Target: 1-Alkyl-2,4,6-triphenylpyridinium tetrafluoroborate
Rationale: Used to convert a primary amine into a radical precursor.[4]
-
Precursor: Suspend 2,4,6-triphenylpyrylium tetrafluoroborate (1 mmol) in Ethanol (5 mL).
-
Addition: Add the primary alkyl amine (1.2 mmol) and Triethylamine (1 mmol).
-
Note: The base is required to neutralize the HBF4 generated during the condensation.
-
-
Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Mechanism Check: The solution changes from the fluorescent yellow of the pyrylium salt to a darker amber.
-
-
Workup: Cool to room temperature. Pour the mixture into Diethyl Ether (50 mL).
-
Isolation: The Katritzky salt usually precipitates as a solid. Filter and wash with Ether.
-
Validation:
H NMR will show the disappearance of the pyrylium protons and the appearance of the specific pyridinium aromatic signals (often shifted downfield).
-
Mechanistic Visualization
The following diagram details the Zincke reaction pathway, highlighting the critical ring-opening intermediate that allows for steric and chiral preservation.
Figure 2: The Zincke reaction mechanism, illustrating the "Red" acyclic intermediate phase.
References
-
Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41.
-
Genet, J. P., et al. (2025). A Zincke-Inspired Cycloreversion/Cyclization Sequence. PMC.
-
Katritzky, A. R. (1980). Pyrylium Salts: Selective Reagents for the Activation of Primary Amino Groups. Tetrahedron.
-
Liautard, V., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates and Katritzky Salts. Organic Letters. [4]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
